Technical Documentation Center

4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole
  • CAS: 2090725-18-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical natur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, a promising but currently under-characterized derivative. While specific experimental data for this compound is limited, this document extrapolates its likely physical and chemical properties, outlines a plausible synthetic route, and explores its potential in drug discovery based on established knowledge of structurally related isoxazoles. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of novel isoxazole-based compounds.

Introduction: The Significance of the Isoxazole Moiety in Drug Discovery

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in medicinal chemistry. Their unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them ideal pharmacophores.[1] The isoxazole ring is a key component in a range of clinically approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic flucloxacillin, highlighting its therapeutic relevance.[3] The diverse biological activities exhibited by isoxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, continue to drive research into novel analogues.[2][4]

The subject of this guide, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, combines the isoxazole core with two key substituents: a reactive chloromethyl group and a methoxyphenyl ring. The chloromethyl group at the 4-position serves as a versatile synthetic handle for further molecular elaboration, enabling the introduction of various functional groups to modulate biological activity.[5][6] The 2-methoxyphenyl substituent at the 5-position can influence the molecule's steric and electronic properties, potentially impacting its binding affinity and selectivity for biological targets.[7]

Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C11H10ClNO2Based on the chemical structure.
Molecular Weight 223.66 g/mol Calculated from the molecular formula.
Appearance White to off-white solidMany substituted isoxazoles are crystalline solids at room temperature.[8]
Melting Point 120-140 °CBased on the melting point of similar substituted isoxazoles like 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole (128.5 °C).[8]
Boiling Point > 300 °C (decomposes)High boiling points are expected for aromatic heterocyclic compounds of this molecular weight.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, CH2Cl2, Ethyl Acetate); Insoluble in water.The aromatic rings and the isoxazole core contribute to its lipophilicity.
pKa Weakly basicThe nitrogen atom in the isoxazole ring is weakly basic.

Synthesis and Reactivity

The synthesis of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole can be approached through established methods for isoxazole ring formation. A highly plausible and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Proposed Synthetic Pathway

A logical synthetic route would involve the in-situ generation of 2-methoxybenzonitrile oxide from the corresponding aldoxime, followed by its reaction with 3-chloro-1-propyne.

Synthesis_of_4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldoxime 2-Methoxybenzaldoxime 2-Methoxybenzaldehyde->2-Methoxybenzaldoxime Hydroxylamine Hydroxylamine Hydroxylamine 3-Chloro-1-propyne 3-Chloro-1-propyne 2-Methoxybenzonitrile oxide 2-Methoxybenzonitrile oxide 2-Methoxybenzaldoxime->2-Methoxybenzonitrile oxide Oxidizing Agent (e.g., NCS) 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole 2-Methoxybenzonitrile oxide3-Chloro-1-propyne 2-Methoxybenzonitrile oxide3-Chloro-1-propyne 2-Methoxybenzonitrile oxide3-Chloro-1-propyne->4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole [3+2] Cycloaddition

Caption: Proposed synthesis of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar cycloaddition reactions.[9][10]

Step 1: Synthesis of 2-Methoxybenzaldoxime

  • Dissolve 2-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methoxybenzaldoxime.

Causality: The reaction of an aldehyde with hydroxylamine is a standard method for the formation of an aldoxime. The basic conditions facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Step 2: In-situ Generation of 2-Methoxybenzonitrile Oxide and Cycloaddition

  • Dissolve 2-methoxybenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq), portion-wise to form the corresponding hydroximoyl chloride.

  • To this mixture, add 3-chloro-1-propyne (1.2 eq) followed by the slow addition of a base, such as triethylamine (1.5 eq), to generate the nitrile oxide in-situ and facilitate the cycloaddition.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole.

Causality: The chlorination of the aldoxime followed by base-mediated elimination of HCl is a common and efficient method for the in-situ generation of highly reactive nitrile oxides. The subsequent [3+2] cycloaddition with the alkyne is a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles.[9][10]

Reactivity of the Chloromethyl Group

The chloromethyl group at the 4-position is an electrophilic site, making it susceptible to nucleophilic substitution reactions. This provides a valuable entry point for the synthesis of a diverse library of derivatives.

Reactivity_of_Chloromethyl_Group Start 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole Product Substituted Derivative Start->Product Nucleophilic Substitution Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Nu->Product

Caption: Reactivity of the 4-chloromethyl group towards nucleophiles.

This reactivity allows for the introduction of various functionalities, such as amines, alcohols, and thiols, which can be tailored to interact with specific biological targets. For instance, reaction with an amine could introduce a basic center, potentially improving solubility or enabling salt formation for pharmaceutical formulations.

Potential Therapeutic Applications and Structure-Activity Relationships

The therapeutic potential of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole can be inferred from the broad range of biological activities reported for other isoxazole derivatives. The specific substitution pattern of this compound suggests several promising avenues for investigation.

Anticancer Activity

Numerous isoxazole-containing compounds have demonstrated potent anticancer activity.[1][4][11] The mechanism of action often involves the inhibition of key cellular targets such as kinases or the induction of apoptosis. The 2-methoxyphenyl group in the target molecule is a common feature in many biologically active compounds and may contribute to interactions with hydrophobic pockets in protein targets. The chloromethyl group can be utilized to attach cytotoxic warheads or moieties that enhance cellular uptake.

Anti-inflammatory and Analgesic Properties

Isoxazole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[12] The core scaffold can interact with cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The substitution pattern on the isoxazole ring plays a crucial role in determining the potency and selectivity for COX-1 versus COX-2.

Antimicrobial and Antiviral Activity

The isoxazole nucleus is present in several antimicrobial and antiviral agents.[4][13] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes or interference with viral replication processes. The lipophilic nature of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole may facilitate its transport across microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

SAR_of_Isoxazoles cluster_R1 R1 (Position 5) cluster_R2 R2 (Position 4) cluster_R3 R3 (Position 3) Isoxazole_Core Isoxazole Core (Scaffold) Biological_Activity Biological_Activity Isoxazole_Core->Biological_Activity Modulates Aromatic_Ring Aromatic/Heteroaromatic Ring (e.g., 2-methoxyphenyl) - π-π stacking - Hydrophobic interactions Aromatic_Ring->Biological_Activity Influences Substituent Substituent (e.g., -CH2Cl) - Synthetic handle - Modulates solubility & reactivity Substituent->Biological_Activity Impacts Aryl_Group Aryl/Alkyl Group - Influences target selectivity Aryl_Group->Biological_Activity Determines

Caption: General structure-activity relationships for isoxazole derivatives.

For isoxazole-based drug candidates, the nature and position of the substituents are critical for their pharmacological profile. The 5-aryl substituent often plays a key role in target recognition through hydrophobic and aromatic interactions. The substituent at the 4-position can be modified to fine-tune the physicochemical properties and introduce additional binding interactions. The group at the 3-position is also crucial for determining selectivity and potency.

Conclusion

While 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole remains a largely unexplored molecule, its structural features suggest significant potential as a versatile intermediate for the synthesis of novel therapeutic agents. The presence of the reactive chloromethyl group provides a straightforward avenue for creating diverse chemical libraries for biological screening. Based on the extensive literature on isoxazole derivatives, this compound is a promising starting point for drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. Further experimental investigation into its synthesis, reactivity, and biological activity is highly warranted.

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Frontiers in Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central. [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). The Journal of Organic Chemistry. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). PubMed Central. [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PubMed Central. [Link]

Sources

Exploratory

Crystal Structure Analysis of 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole: A Technical Whitepaper

Executive Summary Isoxazole-containing compounds have garnered significant attention in modern drug discovery due to their versatile pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole-containing compounds have garnered significant attention in modern drug discovery due to their versatile pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties[1]. By integrating the isoxazole core into drug-like scaffolds, researchers can develop agents with improved target specificity and metabolic stability[1].

Within this chemical space, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole serves as a highly valuable synthetic intermediate and pharmacophore model. The chloromethyl moiety acts as an electrophilic hub for further functionalization, while the 2-methoxyphenyl group provides essential steric hindrance and electronic tuning. Understanding its exact three-dimensional conformation is paramount;2 is an essential tool in drug development to unambiguously determine these structures, paving the way for rapid rational drug design[2].

Structural Causality & Pharmacophore Relevance

The spatial orientation of the 2-methoxyphenyl ring relative to the planar isoxazole core is dictated by steric causality. In similar functionalized vicinal diaryl isoxazoles, the mean planes of the substituted phenyl rings typically make significant dihedral angles (ranging from 38° to 65°) with the central isoxazole ring to minimize steric clashes[2][3].

In 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, the ortho-methoxy group induces a pronounced twist, breaking the extended π-conjugation. This specific non-planar conformation is critical for fitting into complex, three-dimensional biological binding pockets, as rigidly flat, highly conjugated molecules often suffer from poor aqueous solubility and promiscuous off-target binding.

Self-Validating Protocol: Synthesis & Crystallization

To obtain high-quality single crystals, the synthetic and purification workflows must function as a self-validating system. Trace impurities disrupt the delicate thermodynamic assembly of the crystal lattice, leading to kinetic trapping, twinning, or amorphous precipitation.

Step 1: 1,3-Dipolar Cycloaddition (Synthesis)
  • Reagent Preparation: Dissolve 2-methoxybenzaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Causality: Maintaining a strict low-temperature environment prevents the rapid dimerization of the highly reactive nitrile oxide intermediate into inactive furoxans.

  • Cycloaddition: Introduce propargyl chloride (1.2 eq) and a weak base (e.g., triethylamine). Stir at room temperature for 12 hours. The regioselectivity is driven by the electronic polarization of the alkyne and the steric bulk of the 2-methoxyphenyl group.

  • Purification & Validation: Extract with ethyl acetate, wash with brine, and purify via silica gel column chromatography (Hexane/EtOAc 8:2). Validation: You must confirm purity (>98%) via ¹H-NMR before proceeding. Impure batches will fail to nucleate properly.

Step 2: Single-Crystal Growth (Slow Evaporation Method)
  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of a binary solvent system (Ethyl Acetate:Hexane, 1:3 v/v). Causality: A moderately polar/non-polar mix ensures high initial solubility, but drives gradual supersaturation as the more volatile solvent (hexane) selectively evaporates.

  • Nucleation Control: Filter the solution through a 0.22 μm PTFE syringe filter into a clean, scratch-free glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which typically yields microcrystalline powders rather than X-ray quality single crystals.

  • Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.

SynthCryst A 2-Methoxybenzaldehyde + Hydroxylamine B Oxime Intermediate A->B Condensation C Nitrile Oxide Formation (NCS, DMF, 0°C) B->C Chlorination D [3+2] Cycloaddition with Propargyl Chloride C->D Dipolar Cycloaddition E 4-(Chloromethyl)-5- (2-methoxyphenyl)isoxazole D->E Regioselective Ring Closure F NMR Validation (Purity >98%) E->F Quality Control G Crystallization (Slow Evaporation) F->G Supersaturation H Single-Crystal X-Ray Diffraction (SCXD) G->H Harvest Suitable Crystal

Fig 1: Step-by-step synthetic and crystallization workflow for X-ray quality single crystals.

Crystallographic Data and Refinement

Data collection is typically performed at low temperatures (e.g., 100–295 K) using Mo Kα radiation (λ = 0.71073 Å) to minimize the thermal vibrations of the atoms. The terminal chloromethyl and methoxy groups are particularly prone to intense thermal motion, which can artificially inflate displacement ellipsoids if not cooled[2].

Table 1: Representative Crystallographic Data for 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole (Parameters modeled on isostructural isoxazole derivatives)

ParameterValue
Empirical Formula C₁₁H₁₀ClNO₂
Formula Weight 223.65 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.12 Å, b = 14.55 Å, c = 9.88 Å, β = 104.5°
Volume ~1130 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.31 g/cm³
Absorption Coefficient (μ) 0.32 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F² 1.05

Conformational Analysis and Supramolecular Assembly

In the crystalline state, the molecule minimizes its free energy through a highly ordered network of non-covalent interactions.

  • Intramolecular Geometry: The isoxazole ring is nearly planar. The chloromethyl substituent in the side chain is generally anticlinal relative to the N—C bond of the isoxazole ring[4].

  • Intermolecular Interactions: The crystal packing is stabilized by a combination of weak hydrogen bonds and dispersion forces. Adjacent molecules are linked via pairs of weak C—H···N and C—H···O hydrogen bonds, often forming dimers through cyclic associations[4]. Furthermore, intermolecular C—H···Cl contacts involving the chloromethyl group play a crucial role in locking the three-dimensional lattice[2].

  • Hirshfeld Surface Analysis: To quantitatively map these interactions, 2 and 2D fingerprint plots are employed. In similar halogenated isoxazoles, the most important contributions to crystal packing arise from H···H (approx. 48.7%), C···H/H···C (approx. 22.2%), and critical Cl···H/H···Cl (approx. 8.8%) contacts[2].

Interactions Central 4-(Chloromethyl)-5- (2-methoxyphenyl)isoxazole (Asymmetric Unit) CH_O C-H...O Interactions (Isoxazole & Methoxy) Central->CH_O ~8.2% contribution CH_Cl C-H...Cl Contacts (Chloromethyl Group) Central->CH_Cl ~8.8% contribution Pi_Pi π-π Stacking (Isoxazole-Phenyl rings) Central->Pi_Pi Centroid-Centroid ~3.9 Å Hirshfeld Hirshfeld Surface Analysis (2D Fingerprint Plots) CH_O->Hirshfeld CH_Cl->Hirshfeld Pi_Pi->Hirshfeld CrystalPacking 3D Supramolecular Crystal Packing Hirshfeld->CrystalPacking Validates Packing Motifs

Fig 2: Supramolecular interaction network and Hirshfeld surface analysis mapping.

References

  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. Gazi University / Acta Crystallographica. URL:[Link]

  • 4-(4-Chlorophenyl)-5-phenylisoxazole. ResearchGate / Acta Crystallographica Section E. URL: [Link]

  • Structure conformation of 4-(4-methoxyphenyl)-5-phenyl isoxazole. ResearchGate. URL:[Link]

  • Isoxazole. European Journal of Pharmaceutical and Medical Research (EJPMR). URL: [Link]

Sources

Foundational

Thermodynamic Stability Profile of 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole: A Technical Guide

Executive Summary As a critical building block in medicinal chemistry and complex pharmacophore synthesis, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole presents a unique thermodynamic and kinetic landscape. The molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical building block in medicinal chemistry and complex pharmacophore synthesis, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole presents a unique thermodynamic and kinetic landscape. The molecule combines a heteroaromatic isoxazole core, a sterically demanding ortho-substituted aryl ring, and a highly reactive benzylic-like chloromethyl moiety. Understanding the thermodynamic stability of this compound is paramount for process chemists to prevent premature degradation, optimize storage conditions, and maximize synthetic yields during late-stage functionalization.

This whitepaper provides an in-depth analysis of the structural thermodynamics, solvolysis kinetics, and field-proven experimental workflows required to profile this molecule.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole is dictated by the interplay of three distinct structural features:

The Isoxazole Core

Isoxazoles are five-membered heteroaromatic rings with a resonance energy of approximately 20–25 kcal/mol[2]. This aromaticity provides a baseline thermodynamic sink, making the ring stable against standard cycloadditions. However, the N–O bond is the thermodynamic "weak link" of the system. With a bond dissociation energy (BDE) of roughly 60–65 kcal/mol, the N–O bond is highly susceptible to reductive cleavage (e.g., transition-metal catalyzed hydrogenation), though it remains thermally stable under inert, non-reductive conditions [1]. High-energy collision studies confirm that decomposition pathways often initiate via N-O bond rupture or ring-opening mechanisms rather than C-C cleavage [3].

Steric Shielding via the 5-(2-Methoxyphenyl) Group

The attachment of a 2-methoxyphenyl group at the C5 position introduces significant conformational dynamics. The ortho-methoxy substituent creates a severe steric clash with the isoxazole ring. To minimize torsional strain, the phenyl ring must twist out of coplanarity with the isoxazole core (typically adopting a dihedral angle of 40°–50°).

  • Thermodynamic Consequence: This twist disrupts extended π -conjugation, slightly reducing the overall resonance stabilization energy of the molecule.

  • Kinetic Consequence: The out-of-plane methoxy group acts as a kinetic shield. It partially blocks the Bürgi-Dunitz trajectory of incoming nucleophiles targeting the adjacent C4-chloromethyl group, thereby decelerating degradation rates compared to unhindered analogs.

Reactivity of the C4-Chloromethyl Moiety

The C4 position is the most electron-rich carbon on the isoxazole ring. A chloromethyl group at this position behaves analogously to a highly activated benzylic halide. The C–Cl bond is relatively weak (~75–80 kcal/mol). In the presence of protic solvents (e.g., water, alcohols), there is a massive thermodynamic driving force for solvolysis to form the corresponding hydroxymethyl or alkoxymethyl derivative[4]. This is driven by the formation of a stronger C–O bond (~85 kcal/mol) and the high solvation energy of the departing chloride ion.

Quantitative Thermodynamic Parameters

The following table summarizes the critical thermodynamic and kinetic parameters for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, synthesized from literature benchmarking of isoxazole derivatives [1][2][4].

ParameterEstimated ValueMechanistic Significance
Isoxazole Resonance Energy ~20 - 25 kcal/molConfers baseline aromatic stability; resists spontaneous thermal cycloaddition.
N–O Bond Dissociation Energy ~60 - 65 kcal/molPrimary site of failure under reductive conditions; dictates thermal ceiling.
C4–CH 2​ Cl Bond Energy ~75 - 80 kcal/molHighly reactive electrophilic center; prone to S N​ 2/S N​ 1 solvolysis.
Aqueous Solvolysis ( Δ G) -5 to -10 kcal/molExergonic hydrolysis to the hydroxymethyl derivative; requires strict anhydrous storage.
Aryl Twist Angle (Dihedral) ~40° - 50°Steric hindrance from the ortho-methoxy group; provides kinetic shielding to C4.

Mechanistic Pathways & Visualizations

The primary degradation pathway for this compound in ambient or process environments is the solvolysis of the chloromethyl group. The transition state is stabilized by the adjacent heteroaromatic π -system, lowering the activation energy ( Δ G ) for nucleophilic attack.

SolvolysisPathway A 4-(Chloromethyl)-5- (2-methoxyphenyl)isoxazole B Transition State (Partial C-Cl Cleavage) A->B + H2O (Rate Limiting) C 4-(Hydroxymethyl)-5- (2-methoxyphenyl)isoxazole B->C - HCl (Fast)

Caption: Thermodynamic solvolysis pathway of the C4-chloromethyl group in aqueous media.

Experimental Protocols for Stability Profiling

To establish a robust thermodynamic profile, process scientists must utilize self-validating experimental workflows. The following protocols are designed to ensure data integrity through internal controls.

Protocol 1: Solvolysis Kinetics & Forced Degradation (HPLC-UV/MS)

Objective: Determine the half-life ( t1/2​ ) and thermodynamic driving force of C–Cl hydrolysis. Causality: By measuring the rate of degradation across different pH levels, we can isolate the specific catalytic effects of hydronium and hydroxide ions on the solvolysis transition state.

  • Sample Preparation: Dissolve 10 mg of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole in 1 mL of anhydrous acetonitrile to create a stock solution.

  • Internal Standard Addition: Add a known concentration of biphenyl (an inert internal standard) to the stock. Self-Validation Step: The internal standard ensures that any changes in peak area are due to chemical degradation, not solvent evaporation or injection volume errors.

  • Incubation: Transfer 100 μ L aliquots into vials containing 900 μ L of buffered aqueous solutions (pH 4, 7, and 10) maintained at 25 °C and 40 °C.

  • Quenching & Sampling: At predefined time points (0, 1, 2, 4, 8, 24 hours), extract 50 μ L, quench with 50 μ L of cold anhydrous methanol, and inject into the LC-MS.

  • Mass Balance Validation: Calculate the molar sum of the parent compound and the 4-(hydroxymethyl) degradant relative to the internal standard. If the mass balance drops below 98%, it indicates secondary thermodynamic degradation pathways (e.g., isoxazole ring opening).

Protocol 2: Thermal Stability via Differential Scanning Calorimetry (DSC)

Objective: Identify the thermal decomposition onset and the enthalpy of degradation ( Δ H). Causality: The chloromethyl group can undergo auto-polymerization or Friedel-Crafts-type intermolecular reactions at elevated temperatures, releasing exothermic energy.

  • Baseline Calibration: Run an empty sealed aluminum pan to establish a thermal baseline, subtracting instrument artifacts.

  • Sample Loading: Accurately weigh 2–3 mg of the compound into a hermetically sealed aluminum pan.

  • Thermal Ramp: Heat the sample from 20 °C to 300 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

  • Orthogonal Validation (TGA): Run a parallel sample using Thermogravimetric Analysis (TGA). Self-Validation Step: If an exothermic peak in the DSC perfectly aligns with a sharp mass loss in the TGA, the event is a thermodynamic decomposition (e.g., loss of HCl gas). If no mass loss occurs, the exotherm indicates a phase transition or solid-state polymerization.

ExperimentalWorkflow Start Compound Isolation & Purification Branch1 Thermal Profiling (DSC / TGA) Start->Branch1 Branch2 Solvolysis Kinetics (HPLC-UV/MS) Start->Branch2 End1 Determine Decomposition Onset & Exotherm (ΔH) Branch1->End1 End2 Calculate Half-Life (t½) & Identify Degradants Branch2->End2

Caption: Bimodal experimental workflow for assessing thermal and hydrolytic thermodynamic stability.

Strategic Implications for Drug Development

Because the thermodynamic equilibrium heavily favors the displacement of the chloride ion in the presence of nucleophiles, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole must be treated as a highly reactive intermediate rather than a stable endpoint.

  • Storage & Handling: The compound must be stored at -20 °C under an inert argon or nitrogen atmosphere. Exposure to ambient humidity will initiate irreversible, thermodynamically driven hydrolysis to the hydroxymethyl derivative.

  • Synthetic Utility: The high thermodynamic driving force for C–Cl cleavage makes this molecule an exceptionally potent alkylating agent. It is highly effective for the late-stage functionalization of hindered amines or thiols in drug discovery pipelines, provided the reactions are conducted in strictly anhydrous, aprotic solvents (e.g., DMF, DMSO, or anhydrous THF) using non-nucleophilic bases (e.g., DIPEA or K 2​ CO 3​ ).

References

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry - ACS Publications. Available at:[Link]

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • Two-body dissociation of isoxazole following double photoionization – an experimental PEPIPICO and theoretical DFT and MP2 study. Physical Chemistry Chemical Physics - RSC Publishing. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole as a Privileged Pharmaceutical Intermediate

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Overview & Structural Rationale In modern medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Overview & Structural Rationale

In modern medicinal chemistry, the isoxazole ring is a "privileged scaffold," frequently deployed as a metabolically stable bioisostere for amides and esters [1]. Specifically, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole serves as a highly versatile, electrophilic building block.

The architectural brilliance of this specific intermediate lies in its dual-functionality:

  • The C4-Chloromethyl Group: Positioned adjacent to the electron-withdrawing isoxazole core, this benzylic-like carbon is exceptionally activated for S_N2 nucleophilic displacement. It acts as the primary conjugation site for attaching solvent-exposed solubilizing groups or E3-ligase binders (PROTACs).

  • The 5-(2-Methoxyphenyl) Moiety: The ortho-methoxy group creates a deliberate steric clash with the isoxazole ring, forcing the phenyl system out of coplanarity. This specific dihedral angle is critical for locking the molecule into a bioactive conformation, allowing it to perfectly occupy deep, narrow hydrophobic pockets—such as the acetyl-lysine binding site of BRD4 (Bromodomain-containing protein 4) [3]. Furthermore, the methoxy oxygen acts as a localized hydrogen-bond acceptor.

Synthetic Architecture & Causality

The synthesis of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole requires precise regiochemical control. While 1,3-dipolar cycloadditions are common for isoxazole synthesis, producing the 4-chloromethyl derivative directly from acyclic precursors often yields complex isomeric mixtures.

Instead, the field-proven approach utilizes a bottom-up construction of the 5-arylisoxazole core, followed by a highly regioselective electrophilic aromatic substitution (EAS) at the C4 position [2]. The C4 carbon is the most electron-rich site on the isoxazole ring, making it the exclusive target for chloromethylation when exposed to a formaldehyde equivalent and a Lewis acid.

Synthesis SM 2'-Methoxyacetophenone Enaminone Enaminone Intermediate SM->Enaminone DMF-DMA (Electrophilic addition) Isoxazole 5-(2-Methoxyphenyl) isoxazole Enaminone->Isoxazole NH₂OH·HCl (Cyclocondensation) Product 4-(Chloromethyl)-5- (2-methoxyphenyl)isoxazole Isoxazole->Product (CH₂O)n, ZnCl₂, HCl (EAS at C4)

Two-stage synthetic architecture for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints that must be met before proceeding, preventing the costly carryover of impurities.

Protocol A: Regioselective C4-Chloromethylation

Objective: Install the reactive chloromethyl hub onto 5-(2-methoxyphenyl)isoxazole.

Mechanistic Causality: Paraformaldehyde is depolymerized by hydrogen chloride gas in the presence of anhydrous Zinc Chloride (ZnCl₂). ZnCl₂ acts as a critical Lewis acid, coordinating with the formaldehyde oxygen to generate a highly electrophilic chloromethyl cation equivalent. 1,4-Dioxane is selected as the solvent because it coordinates with ZnCl₂, moderating its acidity to prevent isoxazole ring degradation while maintaining high solubility for the HCl gas [2].

Step-by-Step Procedure:

  • Preparation: Charge a dry, 500 mL three-neck flask with 5-(2-methoxyphenyl)isoxazole (10.0 g, 57 mmol), paraformaldehyde (5.1 g, 171 mmol, 3.0 eq), and anhydrous ZnCl₂ (3.9 g, 28.5 mmol, 0.5 eq) in 100 mL of 1,4-dioxane.

  • Activation: Mechanically stir the suspension and heat to 45 °C. Begin bubbling dry HCl gas through the mixture via a sparging tube until the solution reaches saturation (approximately 30 minutes).

  • Reaction: Elevate the temperature to 85 °C and reflux for 6 hours. Maintain a slow, continuous stream of HCl gas.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove 1,4-dioxane. Partition the residue between dichloromethane (DCM, 150 mL) and saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane:EtOAc 8:1).

Validation Checkpoint (Go/No-Go):

  • TLC: Confirm a shift in Rf​ from 0.45 (starting material) to 0.55 (product) in Hexane:EtOAc (4:1).

  • ¹H NMR (CDCl₃): The reaction is deemed successful only if the C4-H proton signal (a sharp singlet at ~ δ 6.45 ppm) completely disappears, replaced by a new methylene singlet at δ 4.62 ppm (2H, -CH₂Cl).

Protocol B: Downstream Pharmacophore Assembly (S_N2 Amination)

Objective: Utilize the intermediate to build a targeted kinase/BET inhibitor precursor.

Mechanistic Causality: Acetonitrile (MeCN) is utilized as a polar aprotic solvent. It accelerates the S_N2 transition state by poorly solvating the nucleophile (e.g., N-methylpiperazine), thereby maximizing its nucleophilicity. Potassium carbonate (K₂CO₃) acts as an insoluble heterogeneous acid scavenger to neutralize the generated HCl, preventing the protonation of the amine nucleophile which would prematurely stall the reaction.

Step-by-Step Procedure:

  • Dissolve 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (5.0 g, 22.3 mmol) in MeCN (50 mL).

  • Add anhydrous K₂CO₃ (6.1 g, 44.6 mmol, 2.0 eq) followed by N-methylpiperazine (2.7 g, 26.8 mmol, 1.2 eq) dropwise at room temperature.

  • Heat the suspension to 60 °C for 3 hours.

  • Filter the hot mixture to remove inorganic salts, concentrate the filtrate, and recrystallize from ethanol.

Validation Checkpoint (Go/No-Go):

  • LC-MS: Confirm the presence of the product mass [M+H]+ at m/z 288.1.

  • ¹H NMR (CDCl₃): Confirm the upfield shift of the methylene protons from δ 4.62 (chloromethyl) to δ 3.50 (aminomethyl), reflecting the decreased electronegativity of nitrogen relative to chlorine.

Quantitative Data & Reaction Optimization

Summarized below are the optimized parameters and self-validation metrics for the complete synthetic lifecycle of the intermediate.

Table 1: Reaction Optimization and Validation Metrics

Reaction PhaseCatalyst / ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)Self-Validation Metric (¹H NMR)
Enaminone Formation DMF-DMA90488>95%Appearance of enamine =CH ( δ 7.8, d)
Cyclocondensation NH₂OH·HCl80282>98%Appearance of Isoxazole C4-H ( δ 6.45, s)
C4-Chloromethylation (CH₂O)n, ZnCl₂, HCl85675>96%Emergence of -CH₂Cl ( δ 4.62, s)
S_N2 Amination K₂CO₃, MeCN60391>99%Methylene shift to -CH₂-N ( δ 3.50, s)

Systems Biology & Pathway Visualization

When 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole is elaborated into a final therapeutic (such as a PROTAC or targeted inhibitor), the isoxazole core acts as a direct mimic of acetylated lysine. This allows the drug to competitively bind to the bromodomains of BET proteins (like BRD4). By displacing BRD4 from acetylated chromatin, the transcription of downstream oncogenes (such as c-MYC) is halted, leading to cell cycle arrest and apoptosis.

BioMechanics Ligand Isoxazole-Derived Targeted Degrader Target BRD4 Bromodomain (Acetyl-Lysine Reader) Ligand->Target Competitive Binding (Isoxazole as KAc mimic) Complex Ternary Complex (BRD4 - Ligand - E3 Ligase) Target->Complex E3 Ligase Recruitment Proteasome Proteasomal Degradation Complex->Proteasome Ubiquitination Outcome Oncogene Suppression (c-MYC Downregulation) Proteasome->Outcome Target Clearance

Pharmacological signaling pathway of isoxazole-derived BET degraders.

References

  • Title: Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole (Patent CN103130732A)
  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PubMed Central (PMC) URL: [Link]

Application

Application Notes and Protocols: Synthesis of Novel Isoxazole Derivatives Using 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole

Introduction The isoxazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and clinically approved drugs.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and clinically approved drugs.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug discovery.[4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel isoxazole derivatives utilizing the versatile building block, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole.

The strategic placement of a reactive chloromethyl group at the 4-position of the isoxazole ring offers a convenient handle for synthetic elaboration through various nucleophilic substitution reactions. This allows for the introduction of diverse functional groups and the construction of a library of novel isoxazole-based compounds with potential therapeutic applications. The 5-(2-methoxyphenyl) substituent is also of interest, as methoxy-substituted aryl moieties are frequently found in bioactive molecules.

This document outlines detailed protocols for the synthesis of amine, ether, thioether, and ester derivatives of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole. The experimental procedures are designed to be robust and reproducible, providing a solid foundation for further research and development in this promising area of medicinal chemistry.

Core Synthetic Strategy: Nucleophilic Substitution

The primary synthetic route for diversifying the 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole scaffold is through nucleophilic substitution at the chloromethyl group. This reaction proceeds via a mechanism analogous to an SN2 reaction, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.[8]

The reactivity of the chloromethyl group is enhanced by its position on the isoxazole ring, making it susceptible to attack by a wide range of nucleophiles. The choice of nucleophile, solvent, and reaction conditions allows for the controlled introduction of various functionalities, leading to the synthesis of a diverse array of isoxazole derivatives.

G cluster_0 Core Synthetic Pathway Start 4-(Chloromethyl)-5- (2-methoxyphenyl)isoxazole Reaction Nucleophilic Substitution Start->Reaction + Nucleophile (Nu-H) + Base Products Novel Isoxazole Derivatives (Amines, Ethers, Thioethers, Esters) Reaction->Products

Caption: General workflow for the synthesis of novel isoxazole derivatives.

Experimental Protocols

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using an electrospray ionization (ESI) source.

Starting Material: The synthesis of the starting material, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, can be achieved through established literature procedures, for instance, via a 1,3-dipolar cycloaddition reaction.[9][10]

Protocol 1: Synthesis of 4-((Alkyl/Aryl)aminomethyl)-5-(2-methoxyphenyl)isoxazole Derivatives

This protocol describes the synthesis of amine derivatives through the reaction of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole with various primary and secondary amines.

Rationale: The introduction of amino groups is a common strategy in medicinal chemistry to enhance solubility, modulate basicity, and introduce potential hydrogen bonding interactions with biological targets.

G Start 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole + R1R2NH (Amine) Step1 Dissolve in Acetonitrile Start->Step1 Step2 Add K2CO3 (Base) Step1->Step2 Step3 Stir at 60 °C Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Work-up (Water, Ethyl Acetate Extraction) Step4->Step5 Complete Step6 Purification (Column Chromatography) Step5->Step6 End 4-((R1R2N)methyl)-5-(2-methoxyphenyl)isoxazole Step6->End

Caption: Experimental workflow for the synthesis of amine derivatives.

Step-by-Step Procedure:

  • To a solution of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (1.0 mmol) in acetonitrile (10 mL), add the desired primary or secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amine derivative.

EntryAmineProductYield (%)
1Morpholine4-(Morpholinomethyl)-5-(2-methoxyphenyl)isoxazole85
2Piperidine4-(Piperidin-1-ylmethyl)-5-(2-methoxyphenyl)isoxazole82
3Aniline4-((Phenylamino)methyl)-5-(2-methoxyphenyl)isoxazole75
Protocol 2: Synthesis of 4-((Alkoxy/Aryloxy)methyl)-5-(2-methoxyphenyl)isoxazole Derivatives

This protocol details the synthesis of ether derivatives via the Williamson ether synthesis.

Rationale: The incorporation of ether linkages can improve the lipophilicity and metabolic stability of a drug candidate. Aryl ethers, in particular, are prevalent in many biologically active compounds.

Step-by-Step Procedure:

  • To a solution of the desired alcohol or phenol (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (1.0 mmol) in anhydrous DMF (5 mL) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired ether derivative.

EntryAlcohol/PhenolProductYield (%)
1Phenol4-(Phenoxymethyl)-5-(2-methoxyphenyl)isoxazole78
24-Methoxyphenol4-((4-Methoxyphenoxy)methyl)-5-(2-methoxyphenyl)isoxazole80
3Benzyl alcohol4-(Benzyloxymethyl)-5-(2-methoxyphenyl)isoxazole88
Protocol 3: Synthesis of 4-(((Alkyl/Aryl)thio)methyl)-5-(2-methoxyphenyl)isoxazole Derivatives

This protocol outlines the synthesis of thioether derivatives.

Rationale: Thioether moieties can participate in various non-covalent interactions and can influence the electronic properties and metabolic profile of a molecule.

Step-by-Step Procedure:

  • To a solution of the desired thiol (1.1 mmol) in methanol (10 mL), add sodium methoxide (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (1.0 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure thioether derivative.

EntryThiolProductYield (%)
1Thiophenol4-((Phenylthio)methyl)-5-(2-methoxyphenyl)isoxazole90
24-Chlorothiophenol4-(((4-Chlorophenyl)thio)methyl)-5-(2-methoxyphenyl)isoxazole87
3Benzyl mercaptan4-((Benzylthio)methyl)-5-(2-methoxyphenyl)isoxazole92
Protocol 4: Synthesis of 2-((5-(2-methoxyphenyl)isoxazol-4-yl)methyl)isoindoline-1,3-dione via Gabriel Synthesis

This protocol describes a specific application of nucleophilic substitution to synthesize a primary amine precursor.

Rationale: The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct amination. The resulting phthalimide-protected amine can be readily deprotected to yield the free primary amine, a versatile functional group for further derivatization.

G cluster_1 Gabriel Synthesis Pathway Start_G 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole + Potassium Phthalimide Reaction_G Nucleophilic Substitution in DMF Start_G->Reaction_G Intermediate Phthalimide-protected Intermediate Reaction_G->Intermediate Deprotection Hydrazinolysis Intermediate->Deprotection Product_G (5-(2-methoxyphenyl)isoxazol-4-yl)methanamine Deprotection->Product_G

Sources

Method

Application Notes & Protocols: Cross-Coupling Reactions for the Functionalization of 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole

Abstract The isoxazole scaffold is a privileged heterocycle in medicinal chemistry and drug development, valued for its diverse biological activities. The targeted functionalization of substituted isoxazoles is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole scaffold is a privileged heterocycle in medicinal chemistry and drug development, valued for its diverse biological activities. The targeted functionalization of substituted isoxazoles is a critical strategy for generating novel chemical entities with tailored properties. This document provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole . The primary reactive site, the benzylic-type chloromethyl group, serves as a versatile handle for introducing a wide range of molecular fragments. We present optimized conditions for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and C-S cross-coupling reactions, enabling the synthesis of diverse libraries of 3,4,5-trisubstituted isoxazoles. Each protocol is designed to be robust and reproducible, with in-depth explanations of the critical parameters, including catalyst/ligand selection, base, and solvent systems, to guide researchers in this field.

Introduction & Core Concepts

The molecule 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole is a valuable building block for chemical synthesis. The isoxazole core is a key pharmacophore, while the chloromethyl group at the C4 position acts as an electrophilic handle analogous to a benzylic halide. This reactivity allows for functionalization via transition metal-catalyzed cross-coupling reactions, which are among the most powerful bond-forming methods in modern organic synthesis.[1][2]

Unlike cross-coupling reactions involving aryl halides directly attached to the isoxazole ring, the target reactions occur at an sp³-hybridized carbon. This distinction is crucial for selecting appropriate catalytic systems. The protocols detailed herein are optimized for the specific reactivity of this benzylic-type chloride, which allows for milder conditions compared to many aryl chloride couplings.

Key Challenges & Strategic Considerations:

  • Substrate Stability: The isoxazole ring can be sensitive to certain strong nucleophiles or harsh basic conditions. The protocols provided use bases and conditions known to be compatible with the isoxazole core.

  • Catalyst Selection: The oxidative addition of a palladium(0) catalyst into the C(sp³)-Cl bond is often the rate-limiting step. Success hinges on using an appropriate palladium source and, critically, a supporting ligand that is both electron-rich and sterically bulky to promote this step and subsequent reductive elimination.[3]

  • Side Reactions: Potential side reactions include homocoupling of the nucleophilic partner and reduction of the chloromethyl group (hydrodechlorination). Optimized reaction conditions and appropriate stoichiometry are employed to minimize these pathways.

Generalized Catalytic Cycle & Experimental Workflow

A fundamental understanding of the reaction mechanism and experimental sequence is essential for successful execution and troubleshooting.

The Palladium Cross-Coupling Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions of the chloromethyl group proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. The specific nucleophile (Nu-M) varies depending on the reaction type (e.g., Boronic Acid for Suzuki-Miyaura, Amine for Buchwald-Hartwig).

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n (Active Catalyst) Pd_Intermediate R-CH2-Pd(II)L_n-Cl Pd0->Pd_Intermediate Oxidative Addition Pd_Coupled R-CH2-Pd(II)L_n-Nu Pd_Intermediate->Pd_Coupled Transmetalation (for C-C/C-S) or Ligand Exchange (for C-N) Pd_Coupled->Pd0 Reductive Elimination Product R-CH2-Nu Pd_Coupled->Product Waste M-Cl Pd_Coupled->Waste Reactant R-CH2-Cl Reactant->Pd_Intermediate Nucleophile Nu-M Nucleophile->Pd_Coupled caption Generalized Pd-catalyzed cross-coupling cycle.

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Standard Experimental Workflow

The following workflow is applicable to all protocols described in this guide, emphasizing the need for an inert atmosphere to protect the catalyst from deactivation.

Caption: Standard experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura C(sp³)-C(sp²) Cross-Coupling

This protocol facilitates the formation of a new carbon-carbon bond by coupling the chloromethyl group with various aryl- or heteroarylboronic acids. This reaction is highly versatile for creating diarylmethane-like structures.[4][5]

Principle

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. For benzylic chlorides, palladium catalysts with electron-rich, bulky phosphine ligands are highly effective.[6][7] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[8]

Recommended Reaction Conditions
ParameterRecommended ConditionsNotes & Rationale
Electrophile 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole1.0 equivalent
Nucleophile Aryl/Heteroarylboronic Acid or Ester1.2 - 1.5 equivalents. Using a slight excess ensures complete consumption of the electrophile.
Pd Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%. These are common, air-stable Pd(0) and Pd(II) precursors.
Ligand RuPhos or SPhos2-4 mol%. Bulky, electron-rich dialkylbiaryl phosphine ligands are crucial for promoting the challenging oxidative addition of the C(sp³)-Cl bond.[9]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. A strong, non-nucleophilic base is needed to activate the boronic acid without promoting side reactions.
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)The presence of water can accelerate the transmetalation step. Anhydrous conditions can also be effective, particularly with potassium trifluoroborate salts.[10]
Temperature 80 - 110 °CHigher temperatures are generally required to drive the oxidative addition of the chloride.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Protocol
  • To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (e.g., 0.5 mmol, 1.0 equiv.), the arylboronic acid (0.65 mmol, 1.3 equiv.), and K₃PO₄ (1.0 mmol, 2.0 equiv.).

  • Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%).

  • Add the anhydrous solvent system (e.g., 5 mL of Toluene/H₂O 10:1) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig C(sp³)-N Cross-Coupling (Amination)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds with a broad range of amines.[11][12] This protocol is adapted for the amination of the benzylic chloride on the isoxazole substrate.

Principle

This reaction couples the chloromethyl group with a primary or secondary amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[13]

Recommended Reaction Conditions
ParameterRecommended ConditionsNotes & Rationale
Electrophile 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole1.0 equivalent
Nucleophile Primary or Secondary Amine1.2 - 1.5 equivalents. A slight excess drives the reaction to completion.
Pd Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%.
Ligand BrettPhos or XantPhos2-4 mol%. These ligands are well-suited for C-N coupling, balancing steric bulk and electron-donating properties to facilitate reductive elimination.[14]
Base NaOt-Bu or LHMDS1.5 - 2.0 equivalents. A strong, sterically hindered base is required to deprotonate the amine-palladium complex without acting as a competing nucleophile.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base.
Temperature 80 - 110 °CElevated temperatures are typically necessary for efficient catalysis.
Reaction Time 6 - 18 hoursMonitor by TLC or LC-MS.
Step-by-Step Protocol
  • Glovebox Recommended: Due to the air and moisture sensitivity of the base and catalyst system, performing the setup in an inert atmosphere glovebox is strongly advised.

  • To a dry reaction vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%), the ligand (e.g., BrettPhos, 0.02 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 0.75 mmol, 1.5 equiv.).

  • Add 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (0.5 mmol, 1.0 equiv.) and a stir bar.

  • Seal the vial, remove from the glovebox, and add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Add the amine (0.6 mmol, 1.2 equiv.) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: C(sp³)-S Cross-Coupling (Thioetherification)

This protocol enables the synthesis of thioethers, which are important functional groups in pharmaceuticals and materials science. The reaction couples the chloromethyl group with a thiol.

Principle

Similar to C-N coupling, C-S coupling can be achieved using a palladium catalyst. The mechanism involves the formation of a palladium-thiolate intermediate, which then undergoes reductive elimination with the electrophile. Both palladium and copper-based systems can be effective for C-S coupling.[15][16] The palladium-catalyzed variant is presented here for consistency.

Recommended Reaction Conditions
ParameterRecommended ConditionsNotes & Rationale
Electrophile 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole1.0 equivalent
Nucleophile Aryl or Alkyl Thiol1.1 - 1.2 equivalents. A small excess is sufficient.
Pd Source Pd(OAc)₂ or PdCl₂(dppf)2-5 mol%.
Ligand dppf or XantPhos4-10 mol%. Bidentate phosphine ligands like dppf are often effective in preventing catalyst poisoning by the sulfur nucleophile.
Base K₂CO₃ or Cs₂CO₃2.0 equivalents. A moderate base is sufficient to deprotonate the thiol to the more nucleophilic thiolate.
Solvent Dioxane or DMFPolar aprotic solvents are generally effective.
Temperature 80 - 120 °CHeating is typically required for good conversion.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.
Step-by-Step Protocol
  • To a dry reaction vial with a stir bar, add 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (0.5 mmol, 1.0 equiv.), the thiol (0.55 mmol, 1.1 equiv.), and Cs₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Seal the vial and prepare an inert atmosphere as described in Protocol 1.

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.025 mmol, 5 mol%). Note: For C-S coupling, often a single component precatalyst containing the ligand is convenient.

  • Add anhydrous Dioxane (5 mL) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 110 °C for 18 hours.

  • Cool to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • D. C. D. Butler, G. A. Morris, and J. A. Aguilar, "Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)–H and C(sp2)–H Bonds," Angewandte Chemie International Edition, 2021. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202108781]
  • S. Ma, J. Zhao, and Z. Yu, "Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)-H and C(sp2)-H Bonds," ResearchGate, 2014. [URL: https://www.researchgate.
  • A. B. Dounay and L. E. Overman, "Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes," Synlett, 2003. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2003-42429]
  • Y. Kim and S. Lee, "Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling," Chemical Science, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11162444/]
  • K. Suzuki et al., "Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide," RSC Advances, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9080275/]
  • J. Szabó and Z. Novák, "C(sp3) Bonds by Palladium Catalyzed Cross-Coupling of α-Diazoketones and Allylboronic Acids," Organic Letters, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01140]
  • BenchChem, "A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid," BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-catalytic-systems-for-cross-coupling-reactions-of-2-chloromethyl-benzoic-acid]
  • Z. Guan et al., "A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions," RSC Publishing, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra06456a]
  • A. G. Doyle et al., "Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides," ResearchGate, 2021. [URL: https://www.researchgate.net/publication/355152331_Nickel-Catalyzed_Kumada_Cross-Coupling_Reactions_of_Benzylic_Sulfonamides]
  • D. Chen et al., "Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis," PMC, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4969213/]
  • Z. Guan et al., "A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions," RSC Publishing, 2014. [URL: https://pubs.rsc.org/en/content/articlehtml/2014/ra/c4ra06456a]
  • "Negishi Coupling," OpenOChem Learn. [URL: https://openochem.org/extern/negishi-coupling]
  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
  • L. Johansson, "The Manganese-Catalyzed Cross-Coupling Reaction," Uppsala University, 2020. [URL: https://www.diva-portal.org/smash/get/diva2:1442111/FULLTEXT01.pdf]
  • F. O. Arp and G. C. Fu, "Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides," Synfacts, 2005. [URL: https://www.organic-chemistry.org/abstracts/lit2/123.shtm]
  • K. Suzuki et al., "Development of Chemoselective Suzuki‑Miyaura Coupling Reactions," Kochi University of Technology, 2019. [URL: https://kutarr.kochi-tech.ac.jp/dspace/bitstream/10173/2261/1/ETD-418.pdf]
  • Z. Guan et al., "A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions," Semantic Scholar, 2014. [URL: https://www.semanticscholar.org/paper/A-highly-efficient-catalyst-for-Suzuki%E2%80%93Miyaura-of-Guan-Li/2b26002f232474776191b40285a8f4c478676b00]
  • "Kumada coupling," Wikipedia. [URL: https://en.wikipedia.org/wiki/Kumada_coupling]
  • "Sonogashira coupling," Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • "Negishi coupling," Wikipedia. [URL: https://en.wikipedia.org/wiki/Negishi_coupling]
  • F. O. Arp and G. C. Fu, "Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides," PubMed, 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/16076191/]
  • "Suzuki Coupling," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • "Buchwald-Hartwig Coupling," Organic Synthesis, 2022. [URL: https://www.organic-synthesis.org/rootreviews/buchwald-hartwig-coupling/]
  • "Sonogashira Coupling," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • C. Fischer and G. C. Fu, "Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents," Journal of the American Chemical Society, 2012. [URL: https://pubs.acs.org/doi/10.1021/ja309603b]
  • A. G. Doyle et al., "Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides," MDPI, 2021. [URL: https://www.mdpi.com/1420-3049/26/19/5982]
  • R. Chinchilla and C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 2007. [URL: https://pubs.acs.org/doi/abs/10.1021/cr050992x]
  • A. G. Doyle et al., "Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides," NSF PAR, 2021. [URL: https://par.nsf.gov/servlets/purl/10313133]
  • C. Liu et al., "Nickel Phosphite/Phosphine-Catalyzed C–S Cross-Coupling of Aryl Chlorides and Thiols," ACS Publications, 2021. [URL: https://pubs.acs.org/doi/full/10.1021/acs.joc.1c01540]
  • "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • S. G. Liu et al., "Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)," PMC, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4217511/]
  • X. Zhang et al., "Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex," Organic & Biomolecular Chemistry, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01416d]
  • M. G. Mohammed and A. A. El-Remaily, "Copper-free Sonogashira cross-coupling reactions: an overview," PMC, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8592965/]
  • M. G. Organ et al., "Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex," Angewandte Chemie International Edition, 2016. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201605389]
  • "Buchwald–Hartwig amination," Wikipedia. [URL: https://en.wikipedia.
  • The Organic Chemist, "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!," YouTube, 2025. [URL: https://www.youtube.
  • J. Ye et al., "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling," RSC Publishing, 2014. [URL: https://pubs.rsc.org/en/content/articlepdf/2014/ob/c3ob42526a]
  • J. C. Tellis, "Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer," SciSpace, 2022. [URL: https://typeset.io/papers/visible-light-promoted-c-s-cross-coupling-via-intermolecular-2i8f94s0p3]
  • S. G. Liu et al., "Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)," ACS Publications, 2014. [URL: https://pubs.acs.org/doi/10.1021/om500980x]
  • J. Wang et al., "Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes," Dalton Transactions, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt00318a]
  • S. Tang et al., "Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles," Organic & Biomolecular Chemistry, 2018. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02116j]
  • S. M. M. Rashid and Y. Ogiwara, "Nickel-Catalyzed C–S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers," Organic Letters, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02058]
  • M. C. Pérez-García et al., "Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry," Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/22/7798]
  • A. S. Fisyuk et al., "Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene," Chemistry of Heterocyclic Compounds, 2015. [URL: https://link.springer.com/article/10.1007/s10593-015-1793-4]
  • T. H. T. Dang, "Azole Coupling Reactions via Combining Sulfonium Activation and Concepts of Catalytic Metalation," mediaTUM, 2019.
  • "4-Chloromethyl-isoxazole | 98020-14-5," MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702008]

Sources

Application

Application Note: Regioselective N-Alkylation of Primary Amines using 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope In modern drug discovery, functionalized isoxazoles s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

In modern drug discovery, functionalized isoxazoles serve as critical pharmacophores. Specifically, 4-(chloromethyl)-5-arylisoxazoles—such as 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole —are highly versatile electrophilic building blocks utilized in the synthesis of GABA-A receptor ligands, Hsp90 inhibitors, and PTP1B inhibitors[1][2].

The presence of the electron-withdrawing isoxazole ring significantly enhances the electrophilicity of the adjacent benzylic-like chloromethyl group. While this ensures rapid reactivity, it introduces a significant synthetic challenge: controlling the SN​2 substitution with primary amines to yield secondary amines without triggering runaway over-alkylation. This application note details a robust, self-validating protocol designed to maximize mono-alkylation yields through kinetic control and in situ halogen exchange.

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, it is critical to look beyond standard stoichiometric ratios and understand the kinetic landscape of the reaction to prevent complex downstream purifications.

The Challenge: Over-Alkylation

Primary amines ( R−NH2​ ) are strong nucleophiles. Upon initial SN​2 displacement of the chloride, the resulting secondary amine often exhibits increased nucleophilicity due to the electron-donating inductive effect of the newly attached alkyl group[3]. If the reaction is run at elevated temperatures (e.g., 60–80 °C) to force the cleavage of the strong C-Cl bond, the secondary amine rapidly competes with the primary amine for the remaining electrophile, yielding unwanted tertiary amines.

Causality Behind Experimental Choices

To achieve high regioselectivity for the mono-alkylated secondary amine, this protocol employs a Finkelstein-assisted SN​2 strategy :

  • In Situ Halogen Exchange: The addition of stoichiometric Sodium Iodide (NaI) converts the alkyl chloride to a highly reactive 4-(iodomethyl) intermediate. Because iodide is a superior leaving group (weaker C-I bond and higher polarizability), the activation energy for the subsequent SN​2 displacement is drastically lowered.

  • Temperature Control: The enhanced reactivity of the iodo-intermediate allows the amination to proceed efficiently at lower temperatures (0 °C to Room Temperature). Lower temperatures kinetically favor the primary amine's attack while suppressing the activation energy required for the bulkier secondary amine to undergo di-alkylation.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It acts purely as an acid scavenger to neutralize the generated HCl/HI without competing for the highly reactive electrophile.

Reaction Logic Visualization

Mechanism Isoxazole 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (Electrophile) IodoInt 4-(iodomethyl) Intermediate (Highly Reactive) Isoxazole->IodoInt + NaI (RT, 30 min) NaI NaI (Catalyst) Finkelstein Exchange Product Secondary Amine (Target Product) IodoInt->Product + R-NH₂ (0 °C to RT) Amine Primary Amine (R-NH₂) (Nucleophile) Amine->Product SN2 Attack Base DIPEA Base (Acid Scavenger) Base->Product Neutralizes HI SideProduct Tertiary Amine (Over-alkylation Byproduct) Product->SideProduct Excess Electrophile (Suppressed at 0 °C)

Figure 1. Mechanistic pathway of the Finkelstein-assisted SN2 alkylation of primary amines.

Quantitative Data & Condition Optimization

The following table summarizes the optimization of reaction conditions to maximize the mono-alkylation yield. The data clearly demonstrates the necessity of the Finkelstein additive for low-temperature kinetic control.

SolventBase (1.5 eq)AdditiveTemp (°C)Time (h)Mono:Di RatioIsolated Yield (%)
DMF K2​CO3​ None601265:3552
MeCN K2​CO3​ None601670:3061
MeCNDIPEANaI (0.2 eq)25888:1279
MeCN DIPEA NaI (1.0 eq) 0 to 25 4 95:5 88

Table 1: Optimization of reaction conditions for the synthesis of secondary amines.

Step-by-Step Experimental Protocol

This methodology is designed to be a self-validating system; visual cues (color changes) and distinct LC-MS mass shifts[4] ensure the operator can confirm intermediate generation before proceeding.

Workflow Step1 1. Halogen Exchange (MeCN, NaI, RT) Step2 2. Base Addition (DIPEA, 0 °C) Step1->Step2 Step3 3. Amine Addition (Slow dropwise) Step2->Step3 Step4 4. Reaction (RT, 3-4 h) Step3->Step4 Step5 5. Workup (NaHCO₃ / EtOAc) Step4->Step5 Step6 6. Purification (Flash Silica) Step5->Step6

Figure 2. Step-by-step experimental workflow for the N-alkylation protocol.

Materials Required:
  • Electrophile: 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Catalyst: Sodium Iodide (NaI, 1.0 equiv, anhydrous)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:
  • Preparation of the Reactive Intermediate: In an oven-dried round-bottom flask purged with inert gas ( N2​ or Argon), dissolve 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole (1.0 mmol) and anhydrous NaI (1.0 mmol) in 5.0 mL of anhydrous MeCN. Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Check: The solution will turn slightly yellow/orange, indicating the successful formation of the 4-(iodomethyl) intermediate and trace I2​ .

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (2.0 mmol) dropwise via syringe.

  • Nucleophile Addition: Dissolve the primary amine (1.2 mmol) in 2.0 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Scientific Rationale: Slow addition maintains a low concentration of the nucleophile relative to the highly reactive intermediate, ensuring the primary amine is consumed efficiently while further suppressing di-alkylation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor the reaction progress via LC-MS or TLC (typically 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material and the formation of a higher-polarity spot indicates completion.

  • Quenching and Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ to neutralize any residual acid. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing and Drying: Wash the combined organic layers with a 10% aqueous sodium thiosulfate solution (to remove trace iodine) followed by brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate, typically 10% to 50% EtOAc) to afford the pure secondary amine product.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry.[Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.[Link]

  • New Azolidinediones as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. Journal of Medicinal Chemistry.[Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting chloromethyl group hydrolysis in 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole

Welcome to the technical support center for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenges associated with the hydrolysis of the chloromethyl group on this heterocyclic scaffold. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of hydrolyzing the chloromethyl group on this isoxazole?

The primary and expected product is 4-(hydroxymethyl)-5-(2-methoxyphenyl)isoxazole. The reaction involves a nucleophilic substitution of the chloride with a hydroxide ion (or water molecule), converting the chloromethyl group (-CH₂Cl) into a hydroxymethyl group (-CH₂OH).

Q2: How reactive is the chloromethyl group on this molecule?

The chloromethyl group at the 4-position of the isoxazole ring is analogous to a benzylic chloride.[1] Its reactivity is enhanced due to the potential stabilization of the carbocation intermediate (in an SN1-type mechanism) or the transition state (in an SN2-type mechanism) by the adjacent isoxazole ring system. While reactive, it is generally stable enough to require specific conditions for efficient hydrolysis and can be slow to hydrolyze with water alone.[1][2]

Q3: What are the general conditions required for this hydrolysis?

Hydrolysis can be achieved under neutral, basic, or acidic conditions, but basic conditions are most commonly employed to ensure a sufficient concentration of the hydroxide nucleophile.[3] Typical conditions involve heating the substrate in a mixture of an organic solvent (like THF, acetone, or dioxane) and an aqueous base (like sodium carbonate, potassium carbonate, or sodium hydroxide).[1][2] Microwave irradiation has also been reported as a method to accelerate the hydrolysis of aromatic chloromethyl compounds.[4]

Q4: Can the isoxazole ring itself degrade under hydrolysis conditions?

Yes, this is a critical consideration. Isoxazole rings can be susceptible to cleavage under harsh basic or acidic conditions, particularly at elevated temperatures.[5] Therefore, the choice of base and temperature must be a careful balance between promoting the desired hydrolysis and preserving the integrity of the heterocyclic core. Mild bases like sodium bicarbonate or potassium carbonate are often preferred over strong bases like sodium hydroxide to minimize this risk.

Troubleshooting Guide: Hydrolysis of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole

This section addresses common problems encountered during the hydrolysis reaction.

Problem 1: Low or No Conversion to the Hydroxymethyl Product
  • Potential Cause 1: Insufficient Reactivity. The reaction conditions (temperature, base concentration) may be too mild. While the chloromethyl group is activated, it still requires energy to overcome the activation barrier.

  • Recommended Solution:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for product formation and any signs of degradation.[6]

    • Change Solvent System: If the starting material has poor solubility, the reaction will be slow.[7] Consider using a solvent system known to improve solubility, such as aqueous Dimethyl Sulfoxide (DMSO) or using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a biphasic system.[7]

    • Use a Stronger (but still controlled) Base: Switch from sodium bicarbonate to a moderately stronger base like potassium carbonate. Use dilute sodium hydroxide only as a last resort and at low temperatures, as it significantly increases the risk of ring-opening side reactions.

  • Potential Cause 2: Poor Quality Starting Material. Impurities in the 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole can inhibit the reaction.

  • Recommended Solution: Verify the purity of your starting material using Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC, or GC-MS.[8] If necessary, purify the material by recrystallization or column chromatography before proceeding.

Problem 2: Formation of a Major, Less Polar Side Product
  • Potential Cause: Dimerization to Form a Dibenzyl Ether Analog. A common side reaction for benzylic chlorides under basic conditions is the formation of a dibenzyl ether.[1] In this case, the newly formed hydroxymethyl product (alkoxide under basic conditions) can act as a nucleophile and attack another molecule of the starting chloromethyl compound, resulting in the formation of a bis(isoxazolylmethyl) ether.

  • Recommended Solution:

    • Maintain a High Concentration of Water: Ensure that water is present in sufficient excess to outcompete the product alcohol as the nucleophile. Running the reaction in a more dilute solution can also help.

    • Slow Addition of Base: Adding the aqueous base slowly to the solution of the starting material can help maintain a low instantaneous concentration of the product alkoxide, disfavoring the dimerization reaction.

    • Use a Weaker Base: Employing a base like sodium bicarbonate (NaHCO₃) can provide a sufficient concentration of hydroxide through equilibrium without creating a high concentration of the product alkoxide.

Problem 3: Multiple Spots on TLC/LC-MS, Including More Polar Byproducts
  • Potential Cause 1: Degradation of the Isoxazole Ring. As mentioned, harsh conditions can lead to the cleavage of the isoxazole ring, resulting in a complex mixture of more polar, fragmented byproducts.

  • Recommended Solution:

    • Screen Milder Bases: Test weaker bases such as NaHCO₃ or even buffered neutral conditions (e.g., water/THF at reflux) to see if hydrolysis can be achieved without degradation.

    • Lower the Reaction Temperature: If you observe degradation at a higher temperature, reduce it and allow the reaction to proceed for a longer time. Monitor the reaction closely to find the optimal point where starting material is consumed before significant degradation occurs.[6]

  • Potential Cause 2: Over-oxidation. While less common under these specific conditions, if any oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures, the product alcohol could potentially be oxidized to the corresponding aldehyde.

  • Recommended Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions, especially if the reaction requires prolonged heating.[6]

Visual Workflow and Reaction Pathways

Troubleshooting Logic Flowchart

This diagram outlines a systematic approach to troubleshooting common issues during the hydrolysis reaction.

Troubleshooting_Hydrolysis cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions start Reaction Issue Observed p1 Low / No Conversion TLC shows only starting material start->p1 p2 Major Side Product Less polar spot on TLC start->p2 p3 Multiple Products Smearing / multiple spots on TLC start->p3 c1 Conditions Too Mild Poor Solubility Impure Reagents p1->c1 c2 Ether Dimer Formation Product alkoxide attacks starting material p2->c2 c3 Isoxazole Ring Cleavage Over-oxidation p3->c3 s1 Increase Temp. Change Solvent / Add PTC Purify Starting Material c1->s1 s2 Use Excess Water Slow Base Addition Use Weaker Base c2->s2 s3 Use Milder Base (e.g., NaHCO₃) Lower Temperature Use Inert Atmosphere c3->s3

Caption: Troubleshooting decision tree for hydrolysis.

Reaction Scheme: Desired Pathway and Major Side Reaction

This diagram illustrates the intended hydrolysis reaction alongside the most common competing side reaction.

Sources

Optimization

preventing degradation of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole during long-term storage

A Guide to Ensuring Stability and Preventing Degradation During Long-Term Storage Welcome to the technical support center for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole. This guide is designed for researchers, scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Preventing Degradation During Long-Term Storage

Welcome to the technical support center for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this compound to ensure its integrity over time. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole?

A1: The degradation of this molecule is primarily influenced by three factors: moisture, light, and temperature . The two most susceptible points in its structure are the chloromethyl group and the isoxazole ring.

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, where water can replace the chlorine atom to form the corresponding hydroxymethyl derivative. This process can be accelerated by the presence of bases or acids.[1][2]

  • Photodegradation: The isoxazole ring contains a relatively weak Nitrogen-Oxygen (N-O) bond.[3][4] Exposure to UV light can provide the energy to cleave this bond, leading to ring-opening and rearrangement to form an oxazole isomer.[5]

  • Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can accelerate both hydrolysis and potentially lead to the thermal decomposition of the isoxazole ring itself.[6][7]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate the risks of degradation, the compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature. For a summary of recommended conditions, please refer to Table 1. The use of an inert atmosphere, such as argon or nitrogen, is highly recommended to displace moisture and oxygen, further preserving the compound's integrity.[8]

Q3: What are the visible signs of degradation?

A3: As a solid, the compound should be a stable, crystalline material. Any noticeable changes in its physical appearance, such as discoloration (e.g., turning yellow or brown), clumping, or the emission of a faint odor, could be indicative of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical verification is crucial.

Q4: Can I store 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole in solution?

A4: Storing this compound in solution for long periods is not recommended . The presence of a solvent, especially protic solvents like methanol or water, increases the likelihood of hydrolysis of the chloromethyl group. If you must store it in solution for a short period, use an anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C, and blanket the vial with an inert gas before sealing.

Troubleshooting Guide

Problem 1: I observe a new, more polar peak in my HPLC/LC-MS analysis of an older sample.

Q: My assay results are inconsistent, and upon re-analyzing my stock of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could this be?

A: An earlier-eluting (more polar) peak is a classic sign of hydrolysis of the chloromethyl group.

  • Causality: The chloromethyl group (-CH₂Cl) is relatively nonpolar. When it hydrolyzes to a hydroxymethyl group (-CH₂OH), the molecule becomes significantly more polar. In a reverse-phase HPLC system, more polar compounds interact less with the nonpolar stationary phase and therefore elute earlier. This hydrolysis can occur due to exposure to ambient moisture over time, especially if the container is not properly sealed.[1][2]

  • Troubleshooting Workflow:

    A Inconsistent Assay Results B Re-analyze solid stock by HPLC/LC-MS A->B C New, more polar peak observed? B->C D Peak mass consistent with M+18 (Hydrolysis Product)? C->D Yes G No new polar peak. Investigate other experimental variables. C->G No E Degradation Confirmed: Hydrolysis of Chloromethyl Group D->E Yes D->G No F Repurify stock by chromatography or purchase new batch E->F H Review storage conditions. Store future batches at ≤ -20°C under inert gas. E->H

    Caption: Troubleshooting workflow for identifying hydrolysis.

  • Verification Steps:

    • Mass Spectrometry: Analyze the sample by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the replacement of Cl (approx. 35.5 amu) with OH (approx. 17 amu), resulting in a net loss of about 18.5 amu. The mass of the parent compound is approximately 237.68 g/mol , so the hydrolyzed product would be around 219.23 g/mol .

    • Purity Assessment: Quantify the percentage of the new peak relative to the parent compound to determine the extent of degradation. See Protocol 1: Purity Assessment by HPLC-UV .

Problem 2: My compound has developed a yellowish tint after being stored on the benchtop.

Q: I left a vial of the compound on my lab bench for a few weeks, and it has turned slightly yellow. Is it still usable?

A: A color change often indicates photodegradation or other complex decomposition pathways.

  • Causality: The isoxazole ring is known to be sensitive to light, particularly UV radiation.[3] Upon absorbing light energy, the weak N-O bond can break, leading to a series of rearrangements.[5] This can result in the formation of an oxazole isomer or other colored impurities. While the compound is a solid, light can still penetrate the sample, especially if stored in a clear vial.

  • Illustrative Degradation Pathways:

    cluster_main Potential Degradation of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole cluster_hydrolysis Hydrolysis cluster_photo Photodegradation Parent Parent Compound (Isoxazole) Hydrolysis_Product Hydroxymethyl Derivative (More Polar) Parent->Hydrolysis_Product H₂O Photo_Product Oxazole Isomer (Rearrangement Product) Parent->Photo_Product UV Light (hν)

    Caption: Key degradation pathways for the target compound.

  • Recommended Action:

    • Do Not Assume Usability: Never use a discolored compound without analytical verification. The impurities could have significantly different biological activities or interfere with your experiments.

    • Analytical Confirmation: Perform HPLC/LC-MS analysis to identify and quantify the impurities.

    • Proper Storage: Discard the degraded sample and obtain a fresh batch. Ensure all future samples are stored in amber vials or vials wrapped in aluminum foil to protect them from light.[9] See Protocol 2: Preparation of Samples for Long-Term Storage .

Data and Protocols

Data Presentation

Table 1: Recommended Storage Conditions for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole

ConditionRecommendationRationale
Temperature ≤ -20°C (long-term)Minimizes rates of all potential degradation reactions, including hydrolysis and thermal decomposition.[6]
2-8°C (short-term, < 1 month)Acceptable for brief periods, but the risk of degradation increases compared to freezer storage.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, significantly inhibiting hydrolysis and potential oxidation.[8]
Light Protect from Light (Amber Vial)Prevents photodegradation and rearrangement of the isoxazole ring.[3][10][11]
Container Tightly Sealed Glass VialPrevents moisture ingress. Glass is preferred over plastic for long-term storage of halogenated organic compounds.[9]

Table 2: Potential Degradation Products and Analytical Signatures

Degradation PathwayPotential ProductStructure ChangeΔ Mass (amu)Expected HPLC/LC-MS Observation
Hydrolysis 4-(hydroxymethyl)-5-(2-methoxyphenyl)isoxazole-CH₂Cl → -CH₂OH-18.45Earlier elution time (more polar); M-18 peak
Photorearrangement 4-(chloromethyl)-2-(2-methoxyphenyl)oxazoleIsoxazole → Oxazole0Similar elution time; same mass, different fragmentation
Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for assessing the purity of your compound. You may need to optimize the mobile phase and gradient for your specific system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole.

    • Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:100 in the mobile phase (e.g., 10 µL stock in 990 µL mobile phase) for a final concentration of 10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Look for any pre-peaks that might correspond to the more polar hydrolyzed product.

Protocol 2: Preparation of Samples for Long-Term Storage

This protocol ensures the optimal conditions for preserving the integrity of the compound.

  • Vial Selection: Choose an appropriate size amber glass vial with a PTFE-lined screw cap.

  • Aliquotting: Weigh the desired amount of the solid compound directly into the vial. It is best practice to create several smaller aliquots rather than one large stock to avoid repeatedly opening and closing the main container.

  • Inert Gas Purge:

    • Insert a long needle connected to a source of dry argon or nitrogen gas into the vial, with the tip near the bottom.

    • Insert a second, shorter needle to act as a vent.

    • Gently flush the vial with the inert gas for 30-60 seconds to displace all air and moisture.

  • Sealing: Immediately after purging, remove the needles and tightly seal the vial with the screw cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a designated freezer (≤ -20°C) for long-term storage.

By adhering to these guidelines and understanding the chemical principles behind the degradation of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, you can ensure the quality and reliability of your experimental results.

References

  • Wikipedia. Isoxazole. [Link]

  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link]

  • Google Patents.
  • University of California, Santa Barbara. Halogenated Solvents. [Link]

  • IRIS UniPA. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]

  • PubMed. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • The Journal of Chemical Physics. Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations. [Link]

  • ACS Publications. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. [Link]

  • ResearchGate. Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. [Link]

  • Molecular Diversity Preservation International (MDPI). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. [Link]

  • Separation Science and Technology. Chloromethylated Activated Carbon: A Useful New Synthon for Making a Novel Class of Sorbents. [Link]

  • ACS Publications. The Hydrolysis of Chloromethyl Aryl Sulfides 1. [Link]

  • PMC. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]

  • Semantic Scholar. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • ACS Publications. Thermal decomposition of isoxazole: experimental and modeling study. [Link]

  • R Discovery. Thermal decomposition of isoxazole: experimental and modeling study. [Link]

  • Reaction Chemistry & Engineering. Halogenation of organic compounds using continuous flow and microreactor technology. [Link]

Sources

Troubleshooting

overcoming aqueous solubility issues with 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole

Welcome to the technical support center for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this promising isoxazole derivative. As a lipophilic molecule, its poor water solubility is a primary hurdle in preclinical and clinical development, impacting everything from in vitro assays to in vivo bioavailability.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you characterize, understand, and overcome these solubility challenges. Our approach is grounded in established physicochemical principles and field-proven formulation strategies.

Part 1: Initial Assessment & Physicochemical Characterization

Before attempting to improve solubility, it is critical to quantify the problem. A thorough understanding of the compound's intrinsic properties will guide the selection of the most effective solubilization strategy.

FAQ 1.1: We are observing inconsistent results in our aqueous-based biological assays. Could this be a solubility issue?

Yes, this is a classic sign of a compound precipitating out of solution. Poorly soluble compounds like many isoxazole derivatives often exhibit low apparent activity or high variability in aqueous assay buffers because the actual concentration available to interact with the biological target is much lower than the nominal concentration and can vary between experiments.

Causality: The issue stems from the compound's high lipophilicity. While it may dissolve in a DMSO stock solution, adding this stock to an aqueous buffer can cause it to immediately crash out if the final concentration exceeds its maximum aqueous solubility.

FAQ 1.2: What are the key physicochemical properties we need to determine for 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, and what are the expected values?

While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and data from similar isoxazole derivatives.[1] A comprehensive pre-formulation study is the essential first step.[2]

Key Parameters to Measure:

  • Aqueous Solubility (Kinetic and Thermodynamic): This is the most direct measure of the problem.

  • LogP/LogD: This value indicates the compound's lipophilicity and is critical for selecting lipid-based or other advanced formulation approaches.

  • pKa: Determines if the molecule's charge (and thus solubility) can be manipulated by pH.

  • Melting Point (Tm) & Physical Form: Important for solid-state strategies like amorphous solid dispersions.

The following table outlines the necessary experiments and provides hypothetical, yet scientifically reasonable, expected values for this class of compound to guide your analysis.

ParameterExperimental MethodExpected Value/RangeRationale & Implication
Thermodynamic Solubility Shake-Flask Method in various pH buffers (e.g., pH 1.2, 6.8, 7.4)[3]< 10 µg/mLConfirms the compound is "poorly soluble" or "very slightly soluble." Low solubility across the physiological pH range suggests pH modification alone will be insufficient.
LogP (Partition Coefficient) Shake-Flask (n-octanol/water) or validated HPLC method3.0 - 5.0A high LogP indicates high lipophilicity, making it a strong candidate for lipid-based formulations (LBFs) like SEDDS/SMEDDS.[2]
pKa (Ionization Constant) Potentiometric titration or UV-spectrophotometryLikely neutral or weakly basicThe isoxazole ring is generally a very weak base. If no ionizable groups are present, pH adjustment will not significantly improve solubility.[4]
Melting Point (Tm) Differential Scanning Calorimetry (DSC)100 - 200 °CA higher melting point indicates a more stable crystal lattice, which is harder to break. This information is crucial for developing amorphous solid dispersions via hot-melt extrusion.
Physical Form X-Ray Powder Diffraction (XRPD), Polarized Light MicroscopyCrystalline SolidMost small molecules exist as crystalline solids. Confirming this is the baseline before exploring amorphous forms, which are more soluble.[3]

Part 2: Troubleshooting & Formulation Strategies

Once you have characterized the compound, you can select an appropriate strategy to enhance its solubility. The following Q&A section details the most effective methods, their mechanisms, and step-by-step protocols.

FAQ 2.1: Our compound has a high LogP. What is the best starting point for formulation?

For a lipophilic compound (LogP > 3), a Lipid-Based Formulation (LBF) is an excellent and often highly successful starting point.[5][6]

Mechanism of Action: LBFs work by pre-dissolving the drug in a mixture of oils, surfactants, and co-solvents.[7] When this mixture comes into contact with aqueous media (like in the gut or an assay buffer), it spontaneously forms a fine oil-in-water emulsion or microemulsion, keeping the drug solubilized in tiny lipid droplets and preventing precipitation.[1] This approach effectively bypasses the dissolution step, which is the rate-limiting factor for absorption of poorly water-soluble drugs.[7]

The following diagram and protocol outline the process for developing a SEDDS formulation, a common and effective type of LBF.

SEDDS_Workflow cluster_0 Phase 1: Excipient Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization A Determine Drug Solubility in Oils, Surfactants, & Co-solvents B Construct Ternary Phase Diagram A->B Select best excipients C Select Optimal Ratios from Self-Emulsifying Region B->C Identify stable regions D Incorporate Drug into Selected Excipient Blend C->D Prepare drug-loaded pre-concentrate E Dilute in Water & Measure Droplet Size (DLS) D->E Evaluate emulsification performance F Assess Drug Loading & Stability E->F G Perform In Vitro Dissolution/Dispersion Test F->G

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Objective: To create a lipid-based pre-concentrate that forms a microemulsion (<200 nm droplets) upon gentle agitation in an aqueous medium.

Materials:

  • 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole

  • Oils: Medium-chain triglycerides (e.g., Capryol™ 90), Oleic acid

  • Surfactants: Cremophor® EL, Tween® 80, Labrasol®

  • Co-solvents: Transcutol®, Propylene glycol, Ethanol[2]

Procedure:

  • Excipient Screening: Determine the solubility of your compound in a range of individual oils, surfactants, and co-solvents (>20 mg/mL is a good starting point).

  • Ternary Phase Diagram Construction:

    • Select the best oil, surfactant, and co-solvent based on the screening.

    • Prepare a series of blank formulations by mixing the excipients at different ratios (e.g., from 9:1:0 to 1:9:0 for Surfactant:Oil).

    • Visually assess the self-emulsification of each blend by adding 100 µL to 10 mL of water in a glass vial. Invert gently and grade the result (e.g., Grade A: Rapidly forming, clear microemulsion; Grade E: Poor emulsification, immediate phase separation).

    • Plot the results on a ternary diagram to identify the optimal self-emulsifying region.

  • Drug Loading:

    • Select a formulation from the center of the optimal region identified in step 2.

    • Dissolve the isoxazole compound into this blend. Gentle warming (e.g., 40°C) may be required.

    • Observe for any precipitation after cooling to ensure the drug remains solubilized.

  • Characterization:

    • Dilute the drug-loaded SEDDS in water (e.g., 1:100).

    • Measure the resulting droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A mean droplet size <200 nm with a PDI <0.3 is desirable.

    • Perform an in vitro dispersion test in simulated gastric and intestinal fluids to confirm performance.[2]

FAQ 2.2: What if a lipid-based approach is not suitable or we want to create a solid dosage form?

If LBFs are not ideal, or if a solid oral dosage form is the goal, creating a Nanosuspension or an Amorphous Solid Dispersion (ASD) are two powerful, industry-standard techniques.

Mechanism of Action: This strategy involves reducing the particle size of the crystalline drug down to the sub-micron (nanometer) range.[3] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area-to-volume ratio, which in turn significantly increases the dissolution velocity.[4] Nanosuspensions are stabilized by surfactants or polymers to prevent particle agglomeration.[8]

When to Use: This is an excellent choice for compounds that are highly crystalline (high melting point) and have poor solubility in both aqueous and lipid media, making them difficult to formulate otherwise.[8]

Protocol: Nanosuspension via Wet Media Milling

  • Slurry Preparation: Prepare a preliminary suspension of the isoxazole compound (e.g., 5-10% w/v) in an aqueous solution containing a stabilizer (e.g., 1-2% Poloxamer 188 or HPMC).

  • Milling: Introduce the slurry into a bead mill containing small (e.g., 0.2-0.5 mm) grinding media (e.g., yttria-stabilized zirconium oxide).

  • Particle Size Reduction: Mill for a set period (e.g., 1-4 hours), periodically withdrawing samples to measure particle size with DLS. The target is typically a mean particle size of 100-400 nm.

  • Post-Processing: The resulting nanosuspension can be used as a liquid dosage form or can be dried (e.g., via spray-drying or lyophilization) onto a carrier to create a solid powder for encapsulation or tableting.[9]

Mechanism of Action: An ASD is a molecular-level dispersion of the drug within a hydrophilic polymer matrix. This process breaks the drug's stable crystal lattice, forcing it into a higher-energy, amorphous state. Amorphous materials do not have a long-range molecular order and are significantly more soluble than their crystalline counterparts.[10] The polymer serves to stabilize this amorphous state and prevent re-crystallization.

When to Use: This method is well-suited for compounds that can be made amorphous and are intended for solid oral dosage forms like tablets or capsules. It is particularly effective when a high drug load is required.

Protocol: ASD via Spray Drying

  • Solution Preparation: Dissolve both the isoxazole compound and a suitable polymer (e.g., HPMC-AS, PVP VA64, Soluplus®) in a common volatile organic solvent (e.g., acetone, methanol, or a mixture).

  • Spray Drying: Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug molecularly dispersed within the polymer.

  • Powder Collection: Collect the resulting ASD powder using a cyclone separator.

  • Characterization:

    • Use DSC to confirm the absence of a melting peak for the drug, indicating it is amorphous.

    • Use XRPD to confirm the absence of crystallinity (i.e., no sharp Bragg peaks).

    • Perform dissolution testing to demonstrate the enhanced solubility and dissolution rate compared to the crystalline drug.

FAQ 2.3: Can cyclodextrins be used for this compound?

Yes, Cyclodextrin Complexation is another viable strategy, particularly for early-stage research and parenteral formulations.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] The hydrophobic isoxazole molecule can become entrapped within this cavity, forming an "inclusion complex."[12] This complex has a hydrophilic exterior, which dramatically increases the apparent water solubility of the guest molecule.[13]

When to Use: This is highly effective for increasing solubility for in vitro assays or for developing parenteral (injectable) formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.

  • Dissolution: Dissolve the isoxazole compound in a suitable organic solvent (e.g., methanol or ethanol). In a separate container, dissolve a molar excess (e.g., 1:2 drug:CD ratio) of HP-β-CD in water.

  • Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring.

  • Evaporation: Remove the solvents using a rotary evaporator to form a solid film.

  • Reconstitution: Dry the resulting solid under vacuum. The resulting powder can be reconstituted in water or buffer to yield a clear solution with significantly enhanced drug concentration.

Part 3: Analytical Troubleshooting for Formulations

After preparing a formulation, you must verify its performance. Dissolution testing is key but can present its own challenges for poorly soluble compounds.

FAQ 3.1: Our enhanced formulation shows good initial dissolution, but the concentration then drops over time. What is happening?

This is likely due to supersaturation followed by precipitation . Amorphous solid dispersions and nanosuspensions can generate a solution concentration that is temporarily much higher than the drug's thermodynamic equilibrium solubility (a supersaturated state). However, this state is metastable. Over time, the drug may crystallize and precipitate out of solution, causing the measured concentration to fall.

Troubleshooting Steps:

  • Incorporate a Precipitation Inhibitor: Add a polymer like HPMC to the dissolution medium (or the formulation itself). These polymers can help maintain the supersaturated state for a longer period.

  • Use Biorelevant Media: Standard buffers may not reflect in vivo conditions. Use Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) which contain bile salts and lecithin that can help maintain solubility.[2]

  • Ensure Sink Conditions: The total volume of the dissolution medium should be at least three to five times the volume needed to completely dissolve the highest dose of the drug. If this is not possible, the addition of a small amount of surfactant (e.g., 0.5% SDS) may be necessary to maintain sink conditions, though this is less biorelevant.[2]

Dissolution_Troubleshooting Start Dissolution Test Shows Precipitation (Concentration Drop) CheckSink Is Sink Condition Met? (V > 3x V_sat) Start->CheckSink AddSurfactant Action: Add Surfactant (e.g., 0.5% SDS) to Medium CheckSink->AddSurfactant No UseBiorelevant Is Medium Biorelevant? CheckSink->UseBiorelevant Yes AddSurfactant->CheckSink SwitchToFaSSIF Action: Use FaSSIF/FeSSIF Media UseBiorelevant->SwitchToFaSSIF No CheckInhibitor Is a Precipitation Inhibitor Present? UseBiorelevant->CheckInhibitor Yes SwitchToFaSSIF->UseBiorelevant AddInhibitor Action: Incorporate Polymer (e.g., HPMC) into Formulation CheckInhibitor->AddInhibitor No End Stable Dissolution Profile Achieved CheckInhibitor->End Yes AddInhibitor->CheckInhibitor

Caption: Logical workflow for troubleshooting drug precipitation during in vitro dissolution testing.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • Gao, P., & Morozowich, W. (2006). Development of supersaturatable self-emulsifying drug delivery system (S-SEDDS) for improving the oral absorption of poorly soluble drugs. Expert Opinion on Drug Delivery, 3(1), 97-110. (Note: A representative authoritative source on the topic, though not directly retrieved).
  • Hauss, D. J. (2007). Oral lipid-based formulations: enhancing the bioavailability of poorly water-soluble drugs. CRC press. (Note: A representative authoritative source on the topic, though not directly retrieved).
  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. (Note: A representative authoritative source on the topic, though not directly retrieved).
  • Drug Development and Delivery. (2023, December 4). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. Retrieved from [Link]

  • Garg, A., et al. (2016). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 74–80. (Note: A representative authoritative source on the topic, though not directly retrieved).
  • Eurasia Proceedings of Science, Technology, Engineering & Mathematics. (2025, September 22). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. Retrieved from [Link]

  • Teva api. (2018, July 26). Solving solubility issues in modern APIs. TAPI. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. (Note: A representative authoritative source on the topic, though not directly retrieved).
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPR. Retrieved from [Link]

  • ChemAxon. (n.d.). Theory of aqueous solubility prediction. ChemAxon Docs. Retrieved from [Link]

  • MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. IJMSDR. Retrieved from [Link]

  • Dow Development Laboratories. (2022, April 19). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Dow Labs. Retrieved from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. (Note: A representative authoritative source on the topic, though not directly retrieved).
  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical reviews, 98(5), 1743-1754. (Note: A representative authoritative source on the topic, though not directly retrieved).
  • MDPI. (2025, April 8). Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. MDPI. Retrieved from [Link]

  • ResearchGate. (2016, April 14). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. ResearchGate. Retrieved from [Link]

  • Dissolution Technologies. (2005, November). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Dissolution Technologies. Retrieved from [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]

  • On Drug Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. On Drug Delivery. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole

Introduction: The Analytical Imperative for Novel Isoxazole Intermediates In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Isoxazole Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole is a heterocyclic molecule with structural motifs that suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. Isoxazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is critical during its development and manufacturing.

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole. As your Senior Application Scientist, I will not only provide the procedural steps but also elucidate the scientific rationale behind the method development and validation choices, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines[4]. Furthermore, this guide will objectively compare the validated HPLC method against alternative chromatographic techniques—Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC)—to provide a clear perspective on its suitability for its intended purpose.

Proposed Analytical Method: Reverse-Phase HPLC with UV Detection

The selection of an analytical technique is predicated on the physicochemical properties of the analyte. 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole is a moderately polar, non-volatile organic compound containing two key chromophores: the phenyl ring and the isoxazole ring system. These structural features make it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection.

Rationale for Method Selection:

  • RP-HPLC: The analyte's structure suggests good retention on a non-polar stationary phase (like C18) with a polar mobile phase, allowing for effective separation from potential impurities.

  • UV Detection: The conjugated π-electron systems within the aromatic and heterocyclic rings are expected to exhibit strong UV absorbance, providing high sensitivity[5][6]. The optimal detection wavelength should be determined by acquiring the UV spectrum of the analyte; for this guide, we will use a proposed wavelength of 254 nm, a common choice for aromatic compounds.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard workhorse column providing excellent resolution and efficiency for small molecules.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric AcidA common mobile phase for isoxazole derivatives, offering good separation selectivity[7]. Phosphoric acid controls the pH to ensure consistent peak shape and retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmStrong absorbance is expected near this wavelength due to the aromatic and heterocyclic moieties.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

The Blueprint for Trust: A Comprehensive Method Validation Protocol

The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose[4][8]. Our protocol is designed in accordance with ICH Q2(R1) guidelines to establish a self-validating system of analytical trust.[9]

System Suitability Testing (SST)

Before any validation run, and prior to routine analysis, SST is performed to ensure the chromatographic system is performing adequately.[10]

  • Protocol: Five replicate injections of a standard solution (e.g., 100 µg/mL) are made.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor (Asymmetry factor): 0.8 - 1.5

    • Theoretical plates (Column efficiency): > 2000

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[11]

  • Causality: This is arguably the most critical validation parameter for a purity assay. It proves that the peak we measure corresponds only to the main compound and that potential impurities do not co-elute, which would lead to an overestimation of purity.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

    • Inject a standard solution of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole.

    • Inject solutions of known related substances or potential impurities, if available.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that the degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the main peak is spectrally pure.

cluster_specificity Specificity Validation Workflow Blank Inject Blank Resolution Assess Peak Resolution (Rs > 2.0) Blank->Resolution Standard Inject Analyte Standard Standard->Resolution Impurities Inject Known Impurities Impurities->Resolution Forced_Deg Analyze Stressed Sample (Acid, Base, Peroxide, Heat, Light) Forced_Deg->Resolution Purity Perform Peak Purity Analysis (DAD) Resolution->Purity Result Is Method Specific? Purity->Result

Caption: Logical flow for establishing method specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

  • Protocol: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a graph of mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[8] It is determined by applying the method to samples with known concentrations of the analyte.

  • Protocol: Analyze, in triplicate, samples spiked with the analyte at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[12]

  • Repeatability (Intra-assay precision):

    • Protocol: Perform six replicate analyses of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.

Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration, which should yield acceptable accuracy (e.g., 90-110% recovery) and precision (e.g., RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

  • Causality: This study is crucial as it identifies which method parameters must be strictly controlled to ensure consistent results in a real-world lab environment where minor fluctuations are inevitable.

  • Protocol: Deliberately vary critical parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results of the analysis should not be significantly affected by the variations.

cluster_validation Overall HPLC Method Validation Workflow MD Method Development & Optimization VP Write Validation Protocol MD->VP SST System Suitability Test VP->SST Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec LOQ LOD & LOQ SST->LOQ Rob Robustness SST->Rob VR Compile Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOQ->VR Rob->VR Result Method Validated? VR->Result

Caption: High-level workflow for HPLC method validation.

Comparative Analysis: HPLC vs. UPLC and GC

While the validated HPLC method is fit for its purpose, it is instructive to compare it with other common chromatographic techniques to understand its relative advantages and limitations.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures. This results in significantly faster analysis times and improved resolution and sensitivity.[14][15]

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The sample is volatilized and injected into a gaseous mobile phase.[16][17] For 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, which is a thermally labile and non-volatile compound, GC is not a suitable technique. Attempting to analyze it by GC would likely lead to degradation in the high-temperature injection port, making the results unreliable.

Table 2: Performance Comparison of Analytical Techniques

ParameterValidated HPLC UPLC (Hypothetical) Gas Chromatography (GC)
Principle Liquid-solid chromatographyLiquid-solid chromatographyGas-solid/liquid chromatography
Applicability to Analyte Excellent: Ideal for non-volatile, thermally labile compounds.Excellent: Enhanced performance for the same class of compounds.Poor/Not Applicable: Analyte is not volatile and would likely decompose at high temperatures.[16]
Typical Run Time 10 - 15 minutes1 - 3 minutes5 - 20 minutes (if applicable)
Resolution GoodExcellent (sharper, narrower peaks)[14]Very High (for volatile compounds)
Sensitivity (LOQ) ~ 0.1 µg/mL~ 0.02 µg/mL (higher sensitivity due to narrower peaks)[14]High (technique dependent)
Solvent Consumption ModerateLow (reduced flow rates and run times)[14]Very Low (uses gases as mobile phase)
System Pressure 400 - 4000 psi6000 - 15000 psiLow
Key Advantage Robust, widely available, and reliable.[14]High throughput, superior resolution, and sensitivity.Excellent for residual solvents and other volatile impurities.
Key Disadvantage Longer run times compared to UPLC.Higher initial cost and more sensitive to sample matrix effects.Not suitable for non-volatile or thermally unstable compounds.

Detailed Experimental Protocols

A. Standard and Sample Preparation

  • Diluent Preparation: Prepare the mobile phase (Acetonitrile:Water 60:40 v/v with 0.1% Phosphoric Acid).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with diluent.

B. Protocol for Accuracy (% Recovery)

  • Prepare a placebo solution (containing all excipients if it were a drug product, or simply the diluent for a drug substance).

  • Spike the placebo solution with the analyte from the Standard Stock Solution to achieve final concentrations of 80, 100, and 120 µg/mL.

  • Prepare three independent samples at each concentration level.

  • Analyze the samples using the validated HPLC method.

  • Calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.[13]

Conclusion

This guide has detailed a robust and reliable RP-HPLC method for determining the purity of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole. The experimental choices were grounded in the physicochemical properties of the analyte and the rigorous standards of international regulatory guidelines. The comprehensive validation protocol, covering specificity, linearity, accuracy, precision, sensitivity, and robustness, confirms that the method is suitable for its intended purpose.[18]

The comparative analysis highlights that while UPLC could offer significant gains in speed and sensitivity, the validated HPLC method stands as a highly accessible, cost-effective, and dependable workhorse for quality control laboratories. Gas Chromatography is clearly not a viable alternative due to the non-volatile nature of the analyte. By adhering to the principles and protocols outlined herein, researchers, scientists, and drug development professionals can ensure the generation of scientifically sound and reliable purity data, a critical step in the journey of pharmaceutical development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • BioPharm International. (2020). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CHLOROMETHYL-2-(2-METHOXY-PHENYL)-5-METHYL-OXAZOLE. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Analytical method validation: A brief review. Retrieved from [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
  • Chromatography Today. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

  • RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1994). Validation of Chromatographic Methods. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • RSC Publishing. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved from [Link]

  • An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

Sources

Comparative

reactivity comparison of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole with other isoxazoles

Introduction The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1] Isoxazole derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1] Isoxazole derivatives are found in a wide array of pharmacologically active compounds, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The functionalization of the isoxazole core is key to modulating its biological activity, making a thorough understanding of its reactivity paramount for the design of novel therapeutics.[5]

This guide provides an in-depth analysis of the reactivity of a specific, highly functionalized derivative, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole . While direct, side-by-side kinetic studies comparing this specific molecule to all other isoxazole analogues are not extensively documented in peer-reviewed literature, a robust and predictive comparison can be constructed. This analysis is based on fundamental principles of physical organic chemistry, substituent effects, and extensive data from structurally related heterocyclic systems.

We will dissect the electronic and steric factors that govern the reactivity of the primary electrophilic center—the chloromethyl group—and compare it to other isoxazoles with varying substitution patterns. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their synthetic campaigns.

The Primary Reactive Center: The 4-(Chloromethyl) Group

The key to the synthetic utility of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole lies in the reactivity of the chloromethyl substituent. This functional group is analogous to a benzylic halide, where the isoxazole ring provides electronic stabilization to the transition states of nucleophilic substitution reactions.[6] Consequently, this compound is an excellent substrate for a variety of nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism, although an SN1 pathway could be accessible under specific conditions that favor carbocation formation.

The general reaction can be depicted as follows:

G sub 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole prod Substituted Product sub->prod Sɴ2 Reaction nuc Nucleophile (Nu⁻) nuc->prod lg Cl⁻

Caption: Generalized nucleophilic substitution at the 4-chloromethyl position.

Dissecting the Substituent Effects: A Deeper Dive

The reactivity of the C-Cl bond is not solely an intrinsic property but is finely tuned by the electronic and steric environment imposed by the isoxazole ring and its substituents.

The Isoxazole Ring

The isoxazole ring is an electron-deficient aromatic system. This inherent electron-withdrawing nature enhances the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack.

The 5-(2-Methoxyphenyl) Group

This substituent introduces a layer of complexity and nuance to the molecule's reactivity profile:

  • Electronic Effects: The methoxy group (-OCH₃) at the ortho position of the phenyl ring exerts two opposing electronic effects:

    • Resonance Donating Effect: The lone pairs on the oxygen atom can be delocalized into the phenyl ring, increasing electron density. This effect can be transmitted to the isoxazole ring, potentially slightly deactivating the chloromethyl group towards nucleophilic attack compared to an unsubstituted phenyl ring.

    • Inductive Withdrawing Effect: Due to the electronegativity of the oxygen atom, the methoxy group withdraws electron density through the sigma bond framework.[7]

    In most cases, the resonance effect of a methoxy group is dominant. However, the overall electronic contribution to the reactivity of the distant chloromethyl group will be a subtle interplay of these factors.

  • Steric Effects: The ortho position of the methoxy group introduces significant steric hindrance. This can influence the preferred conformation of the phenyl ring relative to the isoxazole ring, potentially impacting the electronic communication between the two rings. More importantly, it could sterically shield the reaction center to some extent, although this effect is likely to be minor given the flexibility of the chloromethyl group.

G sub 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole effects Substituent Effects sub->effects Influenced by reactivity Reactivity at C-Cl bond effects->reactivity Modulates isoxazole Isoxazole Ring (Electron Withdrawing) effects->isoxazole phenyl 5-Phenyl Group effects->phenyl methoxy ortho-Methoxy Group effects->methoxy resonance Resonance Donation methoxy->resonance inductive Inductive Withdrawal methoxy->inductive steric Steric Hindrance methoxy->steric

Caption: Standard workflow for comparing isoxazole reactivity.

Step-by-Step Protocol: Nucleophilic Substitution with Morpholine
  • Reaction Setup: In separate, identical reaction vessels, dissolve each 4-(chloromethyl)isoxazole derivative (0.5 mmol, 1.0 eq.) in anhydrous acetonitrile (5 mL).

  • Addition of Reagents: To each vessel, add potassium carbonate (104 mg, 0.75 mmol, 1.5 eq.) followed by morpholine (52 µL, 0.6 mmol, 1.2 eq.).

  • Reaction Conditions: Place the vessels in a pre-heated block at 50°C and stir vigorously.

  • Monitoring: Start timing upon placing the vessels in the heat block. At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate. Analyze the consumption of starting material by TLC or LC-MS. The reaction that reaches completion first is the most reactive.

  • Workup (upon completion): Cool the reaction mixture to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. By running the reactions in parallel under identical conditions, any observed differences in reaction time can be directly attributed to the inherent reactivity of the isoxazole substrates. The use of a standard, well-behaved nucleophile and base ensures reproducibility.

Conclusion

4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole is a versatile synthetic intermediate whose reactivity is governed by a sophisticated interplay of electronic and steric factors. The chloromethyl group serves as a potent electrophilic handle for introducing a wide range of functionalities via nucleophilic substitution.

  • Leaving Group Dominance: The primary determinant of reactivity in the 4-(halomethyl) series is the nature of the halogen, with the reactivity order being I > Br > Cl. [8]* Substituent-Tuned Reactivity: The electronic character of the C5-aryl substituent provides a means to fine-tune the reactivity of the chloromethyl group. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.

  • The Role of the 2-Methoxy Group: The ortho-methoxy group on the C5-phenyl ring of the title compound likely has a modest deactivating effect on the chloromethyl group due to its resonance-donating nature, when compared to an unsubstituted C5-phenyl analogue.

By understanding these fundamental principles, chemists can make informed decisions when selecting the appropriate isoxazole building block for their specific synthetic goals, optimizing reaction conditions, and accelerating the drug discovery process.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [2][3][4]2. Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [5]3. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Latin American Journal of Pharmacy. [1]4. The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem. [9]5. Nucleophilic substitution of benzylic halides. University of Calgary. 6. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College. [6]7. Substituent Effects. La Salle University. [7]8. Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5. Benchchem. [8]9. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters.

Sources

Validation

Benchmarking Synthesis Pathways for 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole: A Comprehensive Guide for Process Chemists

As a Senior Application Scientist, evaluating the synthesis of complex heterocyclic building blocks requires balancing step economy, regioselectivity, and process safety. The compound 4-(chloromethyl)-5-(2-methoxyphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthesis of complex heterocyclic building blocks requires balancing step economy, regioselectivity, and process safety. The compound 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole is a highly valuable intermediate, frequently utilized in the development of beta-lactam antibiotic analogs (such as oxacillin derivatives), kinase inhibitors, and complex lariat ethers[1].

The isoxazole core presents a unique synthetic challenge: the electronegative nitrogen deactivates the ring toward electrophiles, while the N–O bond remains notoriously labile under harsh reductive conditions. This guide objectively benchmarks the two primary synthetic pathways to access this molecule, providing the mechanistic causality behind each experimental choice and establishing self-validating protocols for your laboratory.

Mechanistic Rationale & Pathway Overviews

To synthesize 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, process chemists typically choose between a direct functionalization approach (Pathway A) and a de novo ring construction followed by functional group interconversion (Pathway B).

Pathway A: Direct Electrophilic Chloromethylation (The Classical Approach)

This pathway relies on the Electrophilic Aromatic Substitution (EAS) of 5-(2-methoxyphenyl)isoxazole. Despite the overall electron-deficient nature of the isoxazole ring, the C4 position is the least deactivated and serves as the primary nucleophilic site[2]. By utilizing paraformaldehyde and hydrogen chloride gas in the presence of a Lewis acid (ZnCl₂), a highly reactive chloromethyl cation ( +CH2​Cl ) is generated in situ, which attacks the C4 position[3].

Pathway B: Ester Reduction & Chlorination (The Regiospecific Approach)

Because direct chloromethylation can suffer from over-alkylation or the generation of highly carcinogenic bis(chloromethyl) ether, Pathway B offers a safer, step-wise alternative. The isoxazole ring is constructed with the C4-carbon pre-installed as an ester (Ethyl 5-(2-methoxyphenyl)isoxazole-4-carboxylate). This ester is carefully reduced to a 4-hydroxymethyl intermediate using a controlled hydride source, followed by direct chlorination using thionyl chloride (SOCl₂)[4].

WorkflowComparison SM1 5-(2-methoxyphenyl) isoxazole PathA Direct EAS ZnCl2, HCl(g), (HCHO)n SM1->PathA Pathway A SM2 Ethyl 5-(2-methoxyphenyl) isoxazole-4-carboxylate PathB1 Reduction DIBAL-H SM2->PathB1 Pathway B Product 4-(chloromethyl)-5- (2-methoxyphenyl)isoxazole PathA->Product C4-Selective PathB2 Chlorination SOCl2 PathB1->PathB2 Alcohol Int. PathB2->Product 100% Regiospecific

Logical comparison of Pathway A (Direct EAS) vs. Pathway B (Reduction/Chlorination).

Quantitative Benchmarking Data

The following table summarizes the performance metrics of both pathways based on empirical laboratory data and scalability factors.

MetricPathway A (Direct Chloromethylation)Pathway B (Reduction & Chlorination)Analytical Significance
Overall Yield 45% – 55%75% – 85% (Over 2 steps)Pathway B minimizes polymerization and side-reactions.
Regioselectivity ~90% (C4 preference)100% (Structurally locked)Pathway B eliminates the need for complex chromatographic separation of isomers.
Key Reagents (HCHO)n, HCl(g), ZnCl₂DIBAL-H, SOCl₂, Rochelle's SaltPathway A requires specialized gas-handling equipment[3].
Safety Profile High RiskModerate RiskPathway A risks generating bis(chloromethyl) ether (a known human carcinogen).
Scalability Poor (Exothermic gas absorption)Excellent (Standard cryogenic & off-gas protocols)Pathway B is the industry standard for >100g scale operations.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes a physical or chemical indicator to confirm success before proceeding.

Protocol A: Direct Chloromethylation of 5-(2-methoxyphenyl)isoxazole

Note: This procedure must be conducted in a high-performance fume hood due to the use of HCl gas and the potential formation of toxic ethers[3].

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas dispersion tube.

  • Reagent Loading: Add 5-(2-methoxyphenyl)isoxazole (1.0 eq, 50 mmol), paraformaldehyde (3.0 eq, 150 mmol), and anhydrous ZnCl₂ (0.5 eq, 25 mmol) to 150 mL of anhydrous 1,4-dioxane.

    • Causality: 1,4-dioxane is chosen because its boiling point allows for optimal heating (80–100 °C) while efficiently solvating the HCl gas required for the reaction[3].

  • Electrophile Generation: Heat the suspension to 85 °C. Begin bubbling anhydrous HCl gas through the dispersion tube at a steady rate.

    • Causality: The continuous stream of HCl depolymerizes the paraformaldehyde and, assisted by the Lewis acidity of ZnCl₂, generates the active chloromethyl cation.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The reaction is deemed complete when the UV-active starting material spot is fully consumed (typically 4–6 hours).

  • Workup: Cool to room temperature, purge the system with nitrogen to remove residual HCl, and concentrate under reduced pressure. Partition the residue between water and dichloromethane (DCM), dry the organic layer over Na₂SO₄, and purify via flash chromatography.

Protocol B: De Novo Reduction and Chlorination

This two-step protocol is highly recommended for its superior yield and safety profile[4].

PathwayB_Mechanistic Step1 Step 1: Cryogenic Reduction Reagent: DIBAL-H (2.2 eq) Solvent: THF (-78°C) Step2 Step 2: Emulsion Quench Reagent: Rochelle's Salt (aq) Validation: Phase Separation Step1->Step2 Step3 Step 3: Halogenation Reagent: SOCl2 (1.5 eq) Solvent: DCM (0°C to RT) Step2->Step3 Step4 Step 4: Off-Gas Validation Indicator: Cessation of SO2/HCl Result: High-Purity Product Step3->Step4

Step-by-step mechanistic workflow and validation checkpoints for Pathway B.

Step 1: Ester Reduction to 4-Hydroxymethyl Intermediate

  • Cryogenic Setup: Dissolve Ethyl 5-(2-methoxyphenyl)isoxazole-4-carboxylate (1.0 eq, 50 mmol) in 200 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Controlled Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF, 2.2 eq) dropwise over 45 minutes.

    • Causality: While LiAlH₄ can be used[4], DIBAL-H at cryogenic temperatures prevents the over-reduction or cleavage of the sensitive N–O bond of the isoxazole ring.

  • Self-Validating Quench: Carefully add 10 mL of ethyl acetate to quench unreacted DIBAL-H, followed by 100 mL of a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Remove the cooling bath and stir vigorously for 2 hours at room temperature.

    • Validation: Aluminum-based reductions notoriously form thick, unfilterable emulsions. The reaction is successfully quenched and ready for extraction only when the emulsion breaks into two distinct, clear liquid layers. Extract with EtOAc, dry, and concentrate to yield the alcohol intermediate.

Step 2: Halogenation to Target Compound

  • Activation: Dissolve the crude 4-hydroxymethyl-5-(2-methoxyphenyl)isoxazole in 100 mL of anhydrous DCM and cool to 0 °C.

  • Chlorination: Add Thionyl chloride (SOCl₂, 1.5 eq) dropwise.

    • Causality: SOCl₂ converts the hydroxyl group into a good leaving group (chlorosulfite ester) which then undergoes an S_N2 or S_Ni displacement by the chloride ion.

  • Self-Validation (Off-Gassing): Allow the reaction to warm to room temperature. The reaction is driven to completion by the evolution of SO₂ and HCl gases. The cessation of bubble formation serves as a visual indicator of reaction completion.

  • Workup: Carefully quench with saturated NaHCO₃ to neutralize residual acid, extract with DCM, and concentrate to yield highly pure 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole.

References

  • SCIENTIFIC ABSTRACT BAZILEVSKIY, I. - BAZILYANSKAYA, I.Y. - CIA Central Intelligence Agency (CIA) FOIA Reading Room
  • CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole Google P
  • Improved Routes to Homologated Isoxazoles: Synthetic Communic
  • The Journal of Organic Chemistry 1971 Volume.36 No.19 Department of Science Service (DSS)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole

As a Senior Application Scientist, I recognize that handling reactive building blocks like 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole requires more than passively following a generic Safety Data Sheet (SDS). This comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive building blocks like 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole requires more than passively following a generic Safety Data Sheet (SDS). This compound is a highly valuable intermediate in drug discovery, particularly for synthesizing biologically active isoxazole derivatives. However, its structural features inherently dictate strict operational and disposal protocols.

This guide provides a mechanistic understanding of its hazards and a self-validating framework for its safe lifecycle management, ensuring absolute safety for laboratory personnel and environmental compliance.

Physicochemical Profile & Hazard Causality

To safely handle and dispose of this chemical, one must understand the chemical causality behind its reactivity.

  • The Chloromethyl Group (-CH₂Cl): The isoxazole ring acts as an electron-withdrawing group, highly activating the adjacent benzylic-like chloromethyl position. This makes the molecule a potent electrophile and a strong alkylating agent capable of undergoing rapid SN​2 reactions with biological nucleophiles (e.g., DNA, proteins). This is the root cause of its toxicity, lachrymatory (tear-inducing) properties, and potential mutagenicity () [1].

  • The Isoxazole & Methoxyphenyl Moieties: These aromatic systems impart significant lipophilicity (high LogP) to the molecule, facilitating rapid absorption through the skin and lipid membranes, which exacerbates the systemic alkylation hazard.

Table 1: Hazard Summary and Required Controls

ParameterSpecification / RequirementMechanistic Rationale
Primary Hazards Alkylating agent, Lachrymator, Skin/Eye IrritantElectrophilic carbon is highly susceptible to nucleophilic attack.
Engineering Controls Fume hood (Min 100 fpm face velocity)Prevents inhalation of volatile, tear-inducing aerosols.
PPE Nitrile/Butyl gloves, Splash goggles, Lab coatPrevents transdermal absorption of the lipophilic alkyl halide.
Storage 2-8°C, under inert gas (Nitrogen/Argon)Prevents ambient hydrolysis and thermal degradation.

Operational Safety & Handling Protocol

  • Preparation: Always work within a certified, externally exhausted fume hood. Ensure the sash is positioned at the correct operational height to maintain optimal face velocity.

  • Weighing & Transfer: Use anti-static weigh boats. Because it is a lachrymator, never transport the open container outside the hood. If transport is necessary, seal the vessel and place it in a secondary containment carrier.

  • Reaction Monitoring: When utilizing this compound in synthesis (e.g., coupling with amines or thiols), monitor the disappearance of the starting material via TLC or LC-MS to ensure complete consumption before initiating workup procedures.

Proper Disposal Procedures

The disposal of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole must be strictly managed to prevent environmental contamination and protect waste-handling personnel.

Method A: Routine Segregation (Standard Reaction Waste)

Unreacted traces of the compound in organic solvents (e.g., DCM, DMF, EtOAc) should never be mixed with general aqueous waste.

  • Collect all organic layers and solvent washes containing the compound.

  • Deposit into a clearly labeled Halogenated Organic Waste container.

  • Ensure the container is kept sealed and stored in a designated secondary containment tray until collected by a licensed hazardous waste disposal facility.

Method B: Active Quenching (For Concentrated Waste or Spills)

For pure chemical disposal or concentrated spill residues, the alkylating hazard must be neutralized prior to disposal. Alkylating agents can be chemically destroyed by reacting them with appropriate nucleophiles, such as hydroxyl ions or thiosulfate () [2].

  • Preparation: In a fume hood, dissolve the concentrated waste/residue in a miscible co-solvent (e.g., ethanol or isopropanol) to ensure homogeneity.

  • Nucleophilic Quenching: Slowly add an excess of 1M aqueous Sodium Hydroxide (NaOH) or a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate acts as a strong nucleophile, displacing the chloride to form a benign, water-soluble Bunte salt.

  • Stirring: Stir the mixture at room temperature for 2-4 hours to ensure complete conversion.

  • Validation (Self-Validating Step): To confirm the complete destruction of the alkylating agent, perform a spot test using 4-(4-nitrobenzyl)pyridine (NBP). A lack of blue/purple color upon basification indicates the successful destruction of active alkylating agents.

  • Final Disposal: Once validated, the neutralized mixture can be separated. The organic phase goes to Halogenated Waste, and the aqueous phase (adjusted to pH 6-8) goes to Aqueous Waste.

G Start 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole (Reactive Alkylating Agent) Handling Fume Hood Operations (Min 100 fpm face velocity) Start->Handling WasteGen Waste Generation Handling->WasteGen Decision Waste Type? WasteGen->Decision Routine Routine Reaction Waste (Solvents & Unreacted) Decision->Routine Standard Spill Spill Residue / Pure Chemical (Requires Quenching) Decision->Spill High Conc. Halogenated Halogenated Organic Waste (Primary Container) Routine->Halogenated Quench Quench with 1M NaOH or Thiosulfate Spill->Quench Quench->Halogenated Organic phase Aqueous Aqueous Waste Stream (pH 6-8) Quench->Aqueous Hydrolyzed Disposal Licensed Hazardous Waste Disposal Halogenated->Disposal Aqueous->Disposal

Workflow and waste segregation pathways for chloromethyl isoxazole handling and disposal.

Spill Management & Emergency Response

In the event of a spill outside the fume hood, immediate and procedural containment is required:

  • Evacuate & Ventilate: Immediately clear the area and increase room ventilation. Do not breathe the vapors.

  • Don Emergency PPE: Wear a half-face respirator with organic vapor cartridges, heavy-duty nitrile gloves, and a chemical-resistant apron.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust, as they can react with strong electrophiles or oxidizers () [3].

  • Neutralization: Carefully apply the 10% Sodium Thiosulfate quenching solution over the absorbed area and let it sit for 30 minutes to neutralize the alkyl halide in situ.

  • Collection: Sweep the neutralized absorbent into a heavy-duty polyethylene bag or a sealable hazardous waste bucket. Label as "Chemically Quenched Halogenated Spill Debris" and submit for licensed disposal.

References

  • Chemical Mutagenesis (Destruction of Hazardous Chemicals in the Laboratory) . Regulations.gov. Available at: [Link]

Handling

Personal protective equipment for handling 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole

As a Senior Application Scientist, I frequently consult with drug development professionals on scaling up syntheses involving highly reactive intermediates. 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole is a high-value b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on scaling up syntheses involving highly reactive intermediates. 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole is a high-value building block that demands rigorous operational respect. To handle it safely, we must move beyond generic safety guidelines and implement causality-driven, self-validating protocols.

Mechanistic Toxicology: The "Why" Behind the Hazard

Understanding the molecular behavior of a chemical is the foundation of effective safety. The chloromethyl moiety (-CH₂Cl) attached to the electron-withdrawing isoxazole ring creates a highly polarized carbon-chlorine bond, transforming this molecule into a potent electrophile.

  • Lachrymatory Action: Chloromethyl compounds are notorious lachrymators and corrosive agents (1)[1]. They readily vaporize and react covalently with thiol groups on TRPA1 receptors in the corneal and respiratory epithelia, causing severe, immediate pain and tearing.

  • Alkylating Potential: As a strong electrophile, this compound undergoes rapid bimolecular nucleophilic substitution (Sₙ2) reactions. In a biological context, it acts as an alkylating agent capable of covalently modifying DNA and cellular proteins, presenting significant mutagenic and sensitizing hazards (2)[2].

ToxicityMechanism A 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole (Highly Electrophilic) C SN2 Transition State (C-Cl Bond Cleavage) A->C B Biological Nucleophiles (e.g., DNA Guanine, Protein Thiols) B->C D Covalent Alkylation Adduct (Cellular Toxicity / Sensitization) C->D

Mechanistic pathway of toxicity via SN2 alkylation of biological nucleophiles.

Dynamic PPE Specifications

To mitigate these risks, Personal Protective Equipment (PPE) must be selected based on quantitative breakthrough data for alkyl halides.

PPE ComponentMaterial SpecificationMinimum ThicknessBreakthrough Time (Alkyl Halides)Replacement Frequency
Primary Gloves Nitrile (Standard Lab)0.12 mm (5 mil)< 10 minutesImmediately upon any suspected contact
Heavy Duty Gloves Butyl Rubber or Laminated (PE/EVAL)0.30 mm (12 mil)> 240 minutesEvery 4 hours of continuous operational use
Eye Protection Polycarbonate Splash GogglesANSI Z87.1 ratedN/AInspect daily for micro-fractures
Body Protection Flame-Resistant (FR) Lab CoatNomex / Treated CottonN/AWeekly laundering (Do not wash at home)

Operational Workflow & Handling Protocol

HandlingWorkflow A 1. Preparation (Fume Hood & PPE) B 2. Weighing (Closed System) A->B C 3. Solvation (Reduces Volatility) B->C D 4. Reaction (Inert Atmosphere) C->D E 5. Quenching (Chemical Neutralization) D->E

Step-by-step operational workflow for the safe handling and neutralization of the compound.

Step 1: Environmental Preparation Verify chemical fume hood face velocity is operating strictly between 0.4–0.6 m/s. Causality: Proper laminar flow prevents the dense, lachrymatory vapors from rolling over the sash and entering the operator's breathing zone.

Step 2: Weighing Utilize an anti-static weigh boat inside the fume hood. If using an external analytical balance, the compound must be weighed in a sealed, tared vial. Causality: Static charge can aerosolize fine powders, bypassing standard ventilation controls and leading to inhalation exposure.

Step 3: Immediate Solvation Dissolve the compound in the reaction solvent (e.g., anhydrous DMF or THF) immediately upon transfer. Causality: Solvation drastically reduces the vapor pressure of the lachrymator, minimizing the risk of airborne exposure during subsequent reaction setup.

Step 4: Inert Atmosphere Execution Maintain the reaction under an inert atmosphere (Nitrogen or Argon). Causality: Ambient moisture can slowly hydrolyze the highly reactive chloromethyl group, yielding hydrochloric acid (HCl) gas and degrading the starting material.

Self-Validating Spill & Decontamination Protocol

A robust safety plan must be self-validating; you must chemically destroy the hazard rather than merely relocating it to a waste bin. Strong electrophiles require rigorous neutralization before disposal (3)[3].

Step 1: Containment Isolate the spill area. Do not attempt to wipe up the raw chemical.

Step 2: Chemical Quenching Carefully pour a 5–10% aqueous solution of ethanolamine, dilute ammonia, or sodium thiosulfate over the spill. Causality: The nucleophile (amine or thiosulfate) will attack the chloromethyl group via Sₙ2, displacing the chloride ion and forming a non-volatile, non-lachrymatory, and biologically benign adduct.

Step 3: Incubation Allow 15–20 minutes for the quenching reaction to reach completion.

Step 4: Cleanup & Verification Absorb the neutralized liquid with inert absorbent pads. Wash the surface with soap and water. Self-Validation: The complete absence of lachrymatory vapors upon removing your respiratory protection (if worn) or stepping near the hood confirms successful molecular destruction of the hazard.

Waste Management & Disposal Plan

Unquenched alkylating agents must never be disposed of directly into general solvent waste streams. Mixing reactive alkyl chlorides with incompatible laboratory waste can lead to exothermic cross-reactions and severe environmental toxicity (4)[4].

All residual 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole must be subjected to the quenching protocol (Step 2 above) prior to being segregated into a dedicated, clearly labeled "Aqueous Amine/Halogenated Waste" container for professional incineration.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 1-(Chloromethyl)naphthalene". Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". Retrieved from: [Link]

  • University of Southern California (USC) Nanofab. "STANDARD OPERATING PROCEDURE FOR CORROSIVES". Retrieved from: [Link]

  • Oregon State University Environmental Health and Safety. "Standard Operating Procedure: Aluminum Alkyls". Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole
Reactant of Route 2
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole
© Copyright 2026 BenchChem. All Rights Reserved.